Product packaging for 5-Bromo-2-iodo-4-methylpyridine(Cat. No.:CAS No. 941294-57-1)

5-Bromo-2-iodo-4-methylpyridine

Cat. No.: B1293182
CAS No.: 941294-57-1
M. Wt: 297.92 g/mol
InChI Key: CWTODKHZZURTJS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrIN B1293182 5-Bromo-2-iodo-4-methylpyridine CAS No. 941294-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTODKHZZURTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650018
Record name 5-Bromo-2-iodo-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-57-1
Record name 5-Bromo-2-iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-iodo-4-methylpyridine: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 5-Bromo-2-iodo-4-methylpyridine, a halogenated pyridine derivative, is a critical building block for researchers and scientists in the field of drug discovery and development. Its unique structural features make it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted therapies. This technical guide provides an in-depth overview of its properties, a detailed plausible synthesis protocol, and its applications in medicinal chemistry.

Core Molecular Data

This compound, also known as 5-Bromo-2-iodo-4-picoline, is identified by the CAS Number 941294-57-1 .[1] This compound is a solid at room temperature and is offered by various chemical suppliers with purities typically ranging from 95% to 98%.

Physicochemical and Spectroscopic Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValue
CAS Number 941294-57-1
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Boiling Point 282.6 ± 35.0 °C at 760 mmHg
Density 2.2 ± 0.1 g/cm³
Flash Point 124.7 ± 25.9 °C
LogP 3.24
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C
Index of Refraction 1.646

Synthesis of this compound

While a specific, published protocol for the synthesis of this compound is not widely available, a plausible and detailed experimental protocol can be extrapolated from established methods for the synthesis of analogous halogenated pyridines, such as the Sandmeyer reaction on an aminopyridine precursor.

Experimental Protocol: Plausible Synthesis via Diazotization-Iodination

Objective: To synthesize this compound from 2-Amino-5-bromo-4-methylpyridine.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Hydroiodic acid (HI, 48%)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of water and hydroiodic acid (excess) at 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature is maintained below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • Gently warm the reaction mixture to room temperature and then heat to approximately 60-70 °C. The diazonium salt will decompose to yield the iodo-substituted pyridine, evidenced by the evolution of nitrogen gas.

    • Maintain this temperature until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.

    • Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are invaluable building blocks in medicinal chemistry due to their ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly useful as it possesses two distinct halogen atoms with differential reactivity.

The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This differential reactivity allows for selective, stepwise functionalization of the pyridine ring.

Role in Kinase Inhibitor Synthesis

Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often act by competing with ATP for binding to the kinase's active site. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase.

This compound can serve as a versatile starting material for the synthesis of various kinase inhibitors. For instance, the iodo group can be selectively coupled with a boronic acid or a terminal alkyne via a Suzuki or Sonogashira reaction, respectively. The remaining bromo group can then be further functionalized in a subsequent step to fine-tune the biological activity and pharmacokinetic properties of the molecule.

While specific drugs derived from this exact starting material are not prominently documented, its structural motifs are present in numerous kinase inhibitors targeting pathways such as those involving Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and others implicated in tumorigenesis.[2][3]

Visualizing Synthetic Utility

The following diagrams illustrate the logical workflow and key reactions where this compound serves as a pivotal intermediate.

G cluster_start Starting Material cluster_reactions Selective Cross-Coupling Reactions cluster_intermediates Functionalized Intermediates cluster_final_coupling Further Functionalization cluster_end Final Products 5_Bromo_2_iodo_4_methylpyridine This compound Suzuki Suzuki Coupling (at Iodo position) 5_Bromo_2_iodo_4_methylpyridine->Suzuki Sonogashira Sonogashira Coupling (at Iodo position) 5_Bromo_2_iodo_4_methylpyridine->Sonogashira Intermediate1 5-Bromo-2-aryl-4-methylpyridine Suzuki->Intermediate1 Intermediate2 5-Bromo-2-alkynyl-4-methylpyridine Sonogashira->Intermediate2 Final_Coupling1 Coupling at Bromo position (e.g., Buchwald-Hartwig) Intermediate1->Final_Coupling1 Final_Coupling2 Coupling at Bromo position (e.g., Suzuki) Intermediate2->Final_Coupling2 Final_Product Complex Kinase Inhibitor Scaffolds Final_Coupling1->Final_Product Final_Coupling2->Final_Product

Caption: Synthetic workflow utilizing this compound.

Suzuki_Mechanism Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I Bond) Start->Oxidative_Addition Pd_Complex Ar-Pd(II)-I Complex Oxidative_Addition->Pd_Complex Ar-I Transmetalation Transmetalation with R-B(OH)₂ Pd_Complex->Transmetalation Pd_R_Complex Ar-Pd(II)-R Complex Transmetalation->Pd_R_Complex Base Reductive_Elimination Reductive Elimination Pd_R_Complex->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product Ar-R Product Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

5-Bromo-2-iodo-4-methylpyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodo-4-methylpyridine, a key intermediate for researchers, scientists, and professionals in drug development. This document summarizes its core chemical data, outlines a detailed synthetic protocol, and explores its potential applications in medicinal chemistry, with a focus on its utility in cross-coupling reactions.

Core Chemical Properties

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₅BrIN.[1] Its structure incorporates two different halogen atoms, bromine and iodine, at positions 5 and 2 respectively, and a methyl group at position 4. This substitution pattern offers distinct reactive sites, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point is not available in the literature, data for related compounds are provided for comparison.

PropertyValueReference
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.919 g/mol [1]
Density 2.2 ± 0.1 g/cm³[1]
Boiling Point 282.6 ± 35.0 °C at 760 mmHg[1]
Flash Point 124.7 ± 25.9 °C[1]
LogP 3.24[1]
Melting Point Not Available[1]
Related Compound Melting Points
5-Bromo-2-hydroxy-4-methylpyridine198-202 °C[2]
5-Bromo-2-chloro-4-methylpyridine29-31 °C

Synthesis of this compound

Proposed Synthetic Protocol

Step 1: Diazotization of 2-amino-5-bromo-4-methylpyridine

  • In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-5-bromo-4-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature. The addition is continued until a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). This step forms the corresponding diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete replacement of the diazonium group with iodine.

  • The crude product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are then washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination 2-amino-5-bromo-4-methylpyridine 2-amino-5-bromo-4-methylpyridine Diazonium_Salt 4-methyl-5-bromo-pyridin-2-yl diazonium salt (intermediate) 2-amino-5-bromo-4-methylpyridine->Diazonium_Salt 1. H₂SO₄, NaNO₂ 2. 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product 1. KI, H₂O 2. Room Temperature Reactivity_Pathway Start This compound Intermediate 5-Bromo-2-substituted-4-methylpyridine Start->Intermediate Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Selective at C-I bond Final_Product 2,5-Disubstituted-4-methylpyridine Intermediate->Final_Product Second Pd-catalyzed Cross-Coupling at C-Br bond

References

5-Bromo-2-iodo-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-4-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document compiles available information and extrapolates its potential applications and synthesis based on closely related analogues.

Core Molecular Data

This compound is a substituted pyridine with the molecular formula C6H5BrIN. Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 297.92 g/mol
Molecular Formula C6H5BrIN
CAS Number 941294-57-1
Purity 95% - 98%

Synthetic Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a diazotization of the amino group of 2-Amino-5-bromo-4-methylpyridine, followed by a Sandmeyer-type reaction with an iodide salt.

Step 1: Diazotization of 2-Amino-5-bromo-4-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-5-bromo-4-methylpyridine to a solution of aqueous hydroiodic acid (HI) at 0-5 °C.

  • Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).

Step 2: Iodination

  • Addition of Iodide: To the freshly prepared diazonium salt solution, slowly add a solution of potassium iodide (KI).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted pyridine. Nitrogen gas evolution will be observed.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development: A Focus on Kinase Inhibition

While direct biological activity data for this compound is not widely published, the pyridine scaffold is a cornerstone in medicinal chemistry. The closely related analogue, 2-Amino-5-bromo-4-methylpyridine, is a well-documented and versatile building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Derivatives of 2-Amino-5-bromo-4-methylpyridine have been successfully utilized to develop potent inhibitors for a variety of kinases, including Polo-like kinase 4 (PLK4). PLK4 is a key regulator of centriole duplication, a fundamental process in cell division. Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

The general workflow for the discovery of kinase inhibitors from a starting scaffold like a substituted pyridine is outlined below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection (e.g., this compound) B Library Synthesis (Chemical Derivatization) A->B Diversification C High-Throughput Screening (Biochemical Assays) B->C Screening D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Design F Lead Optimization (ADME/Tox Profiling) E->F Refinement G In Vivo Efficacy Studies F->G Animal Models H Candidate Selection G->H Evaluation

A generalized workflow for kinase inhibitor drug discovery.

PLK4 Signaling Pathway and Point of Inhibition

Inhibitors derived from the 2-Amino-5-bromo-4-methylpyridine scaffold are designed to target the ATP-binding pocket of kinases like PLK4. By competitively binding to this site, they prevent the natural substrate, ATP, from binding, thereby inhibiting the kinase's activity. This leads to a disruption of the downstream signaling cascade. In the case of PLK4, inhibition leads to failed centriole duplication, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The following diagram illustrates the PLK4 signaling pathway and the point of inhibition by molecules derived from the aminopyridine scaffold.

G cluster_0 PLK4 Signaling Cascade cluster_1 Cellular Outcomes PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates Apoptosis Apoptosis SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates CellCycle Cell Cycle Progression Centriole->CellCycle Inhibitor Inhibitor (Derived from Aminopyridine Scaffold) Inhibitor->PLK4 inhibits

PLK4 signaling pathway and the point of therapeutic intervention.

Elucidation of the Molecular Structure of 5-Bromo-2-iodo-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Bromo-2-iodo-4-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document outlines the expected spectroscopic data, detailed experimental protocols, and the logical workflow for confirming the molecule's constitution.

Compound Overview

This compound is a halogenated and alkylated pyridine derivative. The precise arrangement of its substituents is critical for its chemical reactivity and potential biological activity. The structural elucidation process relies on a combination of spectroscopic techniques to unambiguously determine its molecular architecture.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BrIN[1][2][3]
Molecular Weight 297.92 g/mol [2][3]
CAS Number 941294-57-1[2][3]
PubChem CID 26369928[1]

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentRationale
~ 8.3SingletH-6The proton at position 6 is adjacent to the nitrogen and deshielded. It is expected to be a singlet due to the absence of adjacent protons.
~ 7.6SingletH-3The proton at position 3 is deshielded by the adjacent iodine atom and is expected to be a singlet.
~ 2.4Singlet-CH₃The methyl group protons will appear as a singlet in the aliphatic region.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 152C-6The carbon adjacent to the nitrogen is expected to be significantly downfield.
~ 148C-4The carbon bearing the methyl group.
~ 142C-5The carbon attached to the bromine atom will be shifted downfield.
~ 130C-3Aromatic carbon.
~ 95C-2The carbon bonded to the iodine atom will be significantly shielded due to the heavy atom effect.
~ 20-CH₃The methyl carbon will appear in the typical aliphatic region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) would likely lead to fragmentation, offering further structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueInterpretationRationale
297/299[M]⁺˙The molecular ion peak. The characteristic 1:1 isotopic pattern is due to the presence of bromine (⁷⁹Br and ⁸¹Br).
170/172[M - I]⁺Loss of an iodine radical.
282/284[M - CH₃]⁺Loss of a methyl radical.
118[M - Br - I]⁺Loss of both halogen atoms.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H stretchAromatic C-H
~ 2950-2850C-H stretchMethyl C-H
~ 1600-1450C=C and C=N stretchPyridine ring
~ 1400-1350C-H bendMethyl C-H
~ 1100-1000C-Br stretchAryl-Bromide
~ 600-500C-I stretchAryl-Iodide

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The following are generalized protocols for the characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of similar halo-pyridines. One plausible approach involves the diazotization of 2-amino-5-bromo-4-methylpyridine followed by a Sandmeyer-type reaction with an iodide source.

Materials and Reagents:

  • 2-Amino-5-bromo-4-methylpyridine

  • Hydroiodic acid (HI) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-amino-5-bromo-4-methylpyridine in an aqueous solution of hydroiodic acid or sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

  • Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Decolorize the mixture by adding a saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

NMR Spectroscopy

Instrumentation: 400 MHz or higher NMR spectrometer. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Data Processing:

  • Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (GC-MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate. Data Acquisition:

  • Inject 1 µL of the sample solution into the GC.

  • Set the MS to scan a mass range of m/z 40-400. Data Processing:

  • Analyze the total ion chromatogram to identify the peak corresponding to the compound.

  • Extract the mass spectrum for the identified peak and analyze the molecular ion and fragmentation pattern.

Infrared Spectroscopy (FT-IR)

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press. Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹. Data Processing:

  • Subtract the background spectrum from the sample spectrum.

Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed chemical structure of the target compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Putative This compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity) purification->nmr data_analysis Data Interpretation & Comparison ms->data_analysis ir->data_analysis nmr->data_analysis final_structure Confirmed Structure: This compound data_analysis->final_structure

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-iodo-4-methylpyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document outlines a detailed synthetic protocol, summarizes key physical and chemical properties, and presents predicted characterization data based on analogous compounds.

Core Molecular Data

This compound is a trifunctional heterocyclic compound, offering multiple reaction sites for further chemical modifications. Its structure is amenable to a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.

PropertyValue
CAS Number 941294-57-1
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol [1]
Exact Mass 296.8650 g/mol [2]
Boiling Point (Predicted) 282.6 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 2.2 ± 0.1 g/cm³[2]
Flash Point (Predicted) 124.7 ± 25.9 °C[2]
Purity (Typical) ≥98%[1]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available 2-amino-4-methylpyridine. The initial step involves a regioselective bromination, followed by a Sandmeyer reaction to introduce the iodo group.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure follows a well-established method for the selective bromination of an activated pyridine ring.[3]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until all the solid has dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.

  • Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.[3]

  • Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Further purify the collected solid by washing with acetonitrile.[3]

  • Dry the purified product to obtain 2-amino-5-bromo-4-methylpyridine. A reported yield for this reaction is approximately 80%.[3]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.[4][5]

Materials and Reagents:

  • 2-Amino-5-bromo-4-methylpyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the synthesized 2-amino-5-bromo-4-methylpyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • To quench any remaining iodine, add a solution of sodium thiosulfate until the dark color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Characterization Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-68.1 - 8.3Singlet
H-37.4 - 7.6Singlet
-CH₃2.3 - 2.5Singlet
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-I)~90-110
C-3~130-140
C-4 (C-CH₃)~145-155
C-5 (C-Br)~115-125
C-6~150-160
-CH₃~18-22
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and iodine.

m/z ValueIon Description
297/299[M]⁺˙ (Molecular ion with isotopic pattern for Br)
170/172[M-I]⁺ (Fragment corresponding to the loss of an iodine atom)
282/284[M-CH₃]⁺ (Fragment corresponding to the loss of a methyl group)
Predicted FT-IR Spectral Data

The infrared spectrum will likely exhibit characteristic absorption bands for the substituted pyridine ring.

Wavenumber (cm⁻¹)BondVibration
3050-3100C-HAromatic C-H stretch
2920-2980C-HMethyl C-H stretch
1550-1600C=C, C=NAromatic ring stretching
1450-1500C-HMethyl C-H bend
1000-1100C-BrC-Br stretch
500-600C-IC-I stretch

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction 2_Amino_4_methylpyridine 2-Amino-4-methylpyridine Bromination Bromination (NBS, DMF) 2_Amino_4_methylpyridine->Bromination Intermediate 2-Amino-5-bromo-4-methylpyridine Bromination->Intermediate Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, KI) Intermediate->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Synthetic pathway for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR

Caption: Analytical workflow for product characterization.

References

Spectroscopic Characterization of 5-Bromo-2-iodo-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-iodo-4-methylpyridine (CAS No. 941294-57-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in its empirical characterization.

Predicted Spectroscopic Data

The following sections and tables summarize the expected quantitative data for this compound based on its molecular structure and spectroscopic theory. This data is predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display three distinct signals: two for the aromatic protons on the pyridine ring and one for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to the electronegative bromine and iodine atoms (C-5 and C-2, respectively) are expected to be significantly shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-6~8.3 - 8.5Singlet (s)
H-3~7.5 - 7.7Singlet (s)
-CH₃~2.4 - 2.6Singlet (s)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~120 - 125
C-3~140 - 145
C-4~148 - 152
C-5~125 - 130
C-6~150 - 155
-CH₃~18 - 22
Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ is expected at m/z 297, with a significant [M+2]⁺ peak at m/z 299 due to the ⁸¹Br isotope.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zPredicted Relative IntensityAssignment
299High[M+2]⁺ (containing ⁸¹Br)
297High[M]⁺ (containing ⁷⁹Br)
170Moderate[M - I]⁺
218/220Moderate[M - Br]⁺
155Moderate[M - I - CH₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound, analyzed as a solid (e.g., KBr pellet), is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted FT-IR Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
2920 - 2980Medium-CH₃ stretch
1580 - 1610StrongC=C and C=N ring stretching
1450 - 1480Medium-CH₃ bend
1000 - 1200StrongC-Br stretch, C-I stretch
800 - 850StrongC-H out-of-plane bend

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For a non-polar compound like this, GC-MS with an EI source is a common method.

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of this compound in a volatile organic solvent (e.g., 1 mL of dichloromethane or hexane) in a clean vial.[2]

  • Instrument Setup: Set the GC oven program to start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use Helium as the carrier gas with a constant flow rate. Set the MS parameters: Ionization Mode to EI at 70 eV, Mass Range to scan from m/z 40 to 400, and the Source Temperature to ~230 °C.[2]

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically subtract the background spectrum.[4]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (EI or ESI) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Verified Molecular Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2-iodo-4-methylpyridine, a versatile building block in organic synthesis. The document details the regioselective nature of its reactions, focusing on palladium-catalyzed cross-couplings, metal-halogen exchange, and other transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the effective utilization of this compound in the development of novel chemical entities.

Introduction

This compound is a dihalogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure features two distinct halogen atoms—iodine and bromine—at the 2- and 5-positions, respectively, along with a methyl group at the 4-position. This substitution pattern offers a unique platform for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

The core of this guide focuses on the differential reactivity of the C-I and C-Br bonds, which is the key to the strategic application of this molecule in synthetic chemistry. Understanding this reactivity profile is crucial for designing efficient and selective synthetic routes towards novel pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 941294-57-1[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Boiling Point 282.6 ± 35.0 °C at 760 mmHg[1]
Density 2.2 ± 0.1 g/cm³[1]
Appearance Not specified (likely a solid)

Spectroscopic Data:

  • ¹H NMR of 5-Bromo-2-iodopyridine: A spectrum is available which can be used for comparison[2].

  • Predicted ¹H NMR for this compound: The proton at the 3-position and the proton at the 6-position would appear as singlets in the aromatic region, with the methyl group appearing as a singlet in the alkyl region.

  • ¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon attached to iodine (C-2) would be expected at a lower chemical shift compared to the carbon attached to bromine (C-5).

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available precursors. A common strategy involves the halogen exchange of a corresponding dibromo or the diazotization of an amino-iodopyridine derivative. A plausible synthetic route starting from 2,5-dibromo-4-methylpyridine is outlined below, adapted from a similar synthesis of 5-bromo-2-iodopyridine[3].

Synthetic Workflow

G Start 2,5-Dibromo-4-methylpyridine Reagents Hydriodic Acid (HI) Sodium Iodide (NaI) Start->Reagents Reflux Product This compound Reagents->Product

Caption: Synthesis of this compound.

Reactivity and Regioselectivity

The primary determinant of the reactivity of this compound is the significant difference in the carbon-halogen bond strengths (C-I < C-Br). This disparity allows for highly regioselective reactions, particularly in palladium-catalyzed cross-coupling transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 2-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond at the 5-position. This enables selective functionalization at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a boronic acid or ester. The reaction proceeds selectively at the C-I bond under standard conditions.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Heating Heating (80-100 °C) Solvent->Heating Product 5-Bromo-2-aryl-4-methylpyridine Heating->Product

Caption: General workflow for selective Suzuki-Miyaura coupling.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Dihalopyridines

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~95[4]
22-Bromo-4-iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90~92[4]

The Sonogashira coupling enables the formation of a C-C bond between the pyridine and a terminal alkyne. Similar to the Suzuki coupling, this reaction occurs selectively at the C-I bond.

G cluster_workflow Sonogashira Coupling Workflow Start This compound + Terminal Alkyne Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) cocatalyst (e.g., CuI) Start->Catalyst Base Amine Base (e.g., Et₃N) Catalyst->Base Solvent Solvent (e.g., THF/DMF) Base->Solvent Product 5-Bromo-2-alkynyl-4-methylpyridine Solvent->Product Room Temp to 60 °C

Caption: General workflow for selective Sonogashira coupling.

Table 3: Representative Conditions for Sonogashira Coupling of Analogous Dihalopyridines

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~90[5]
22-Bromo-4-iodopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF60~88[5]

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the pyridine and a primary or secondary amine. The reaction demonstrates high regioselectivity for the C-I bond.

G cluster_workflow Buchwald-Hartwig Amination Workflow Start This compound + Amine Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Start->Catalyst Base Base (e.g., Cs₂CO₃) Catalyst->Base Solvent Solvent (e.g., Toluene) Base->Solvent Product 5-Bromo-2-amino-4-methylpyridine derivative Solvent->Product Heating (100-120 °C)

Caption: General workflow for selective Buchwald-Hartwig amination.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Analogous Dihalopyridines

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-4-iodopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110~85[6]
22-Bromo-4-iodopyridineAnilinePd(OAc)₂ / BINAPNaOtBuDioxane100~80[6]
Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions, typically with organolithium or Grignard reagents, offer an alternative route to functionalize the pyridine ring. The selectivity of these reactions can be influenced by the choice of reagent and reaction conditions.

Directed ortho-lithiation or halogen-metal exchange can be employed. Given the higher reactivity of iodine, lithium-halogen exchange is expected to occur preferentially at the 2-position.

Formation of a Grignard reagent is also anticipated to proceed selectively at the more reactive C-I bond. The resulting organomagnesium species can then be reacted with various electrophiles.

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound, adapted from procedures for analogous compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-2-iodopyridine[3].

  • Materials: 2,5-Dibromo-4-methylpyridine, hydriodic acid (57% in H₂O), sodium iodide, sodium bicarbonate, sodium dithionite, dichloromethane, diethyl ether.

  • Procedure:

    • To a reaction vessel containing 2,5-dibromo-4-methylpyridine (1.0 eq) and sodium iodide (1.4 eq), add a 57% aqueous solution of hydriodic acid.

    • Heat the reaction mixture to reflux for 24 hours.

    • Cool the mixture to room temperature and dilute with water.

    • Adjust the pH to ~8 with sodium bicarbonate.

    • Add sodium dithionite until the solution becomes colorless.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by washing with cold diethyl ether or by column chromatography.

Regioselective Suzuki-Miyaura Coupling

This protocol is a general procedure for the selective coupling at the C-2 position[4].

  • Materials: this compound, arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), K₂CO₃ (2.0 eq), 1,4-dioxane, and water.

  • Procedure:

    • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Regioselective Sonogashira Coupling

This is a general protocol for the selective alkynylation at the C-2 position[5].

  • Materials: this compound, terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), triethylamine, and anhydrous THF or DMF.

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous, degassed solvent and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Filter the reaction mixture through a pad of celite, washing with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Regioselective Buchwald-Hartwig Amination

The following is a general procedure for the selective amination at the C-2 position[6].

  • Materials: this compound, amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (2.0 eq), and anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Seal the tube and heat the mixture with stirring to 100-120 °C.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Safety Information

This compound is a chemical compound for research and development purposes. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The pronounced difference in reactivity between the C-I and C-Br bonds allows for predictable and highly regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides the necessary technical information, including reaction conditions and experimental protocols, to enable researchers to effectively utilize this compound in the synthesis of complex molecules for a wide range of applications, particularly in drug discovery and materials science. The ability to perform sequential cross-coupling reactions opens up a vast chemical space for the development of novel and diverse molecular scaffolds.

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-iodo-4-methylpyridine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for maintaining its integrity and ensuring the reliability of experimental outcomes and the quality of downstream products. This document outlines the known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Compound Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
Appearance Off-white to light yellow crystalline powder
Purity Typically ≥95%

Stability Profile and Storage Conditions

While specific quantitative stability data for this compound is not extensively published, information from structurally related halopyridines and general chemical principles allows for a comprehensive stability assessment. The primary factors influencing the stability of this compound are temperature, light, and humidity.

General Recommendations

Based on safety data sheets for analogous compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.
Light Protect from light. Store in an amber or opaque container.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Potential Degradation Pathways

Halogenated pyridines can be susceptible to several degradation pathways, particularly under stress conditions. For this compound, the following are potential degradation routes:

  • Photodegradation: The carbon-iodine bond is generally more susceptible to photolytic cleavage than the carbon-bromine bond. Exposure to UV or visible light could lead to the formation of radical species and subsequent degradation products. Discoloration of the material upon exposure to light is a likely indicator of photodegradation.

  • Thermal Degradation: While the compound is a solid with a relatively high melting point, elevated temperatures can promote decomposition. The specific decomposition products would depend on the temperature and atmosphere but could involve dehalogenation or polymerization.

  • Hydrolytic Degradation: The presence of two halogen atoms on the pyridine ring, particularly the iodine at the electron-deficient 2-position, may render the compound susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This could lead to the formation of 5-bromo-2-hydroxy-4-methylpyridine.

Experimental Protocols

To facilitate the assessment of the stability of this compound, the following detailed experimental protocols are provided. These are based on established international guidelines for stability testing of active pharmaceutical ingredients (APIs).[1][2][3]

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][2][3]

1. Hydrolytic Stability

  • Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Store the solutions at a controlled elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots.

    • Neutralize the aliquots from the acidic and basic solutions.

    • Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature.

    • Monitor the reaction at various time points by HPLC.

3. Thermal Stability (Solid State)

  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., at 60°C, 80°C).

    • At selected time intervals, remove samples.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

    • Additionally, thermogravimetric analysis (TGA) can be performed to determine the decomposition temperature.

4. Photostability

  • Objective: To assess the stability of the compound when exposed to light. This protocol is adapted from ICH Q1B guidelines.

  • Methodology:

    • Solid State:

      • Spread a thin layer of the solid compound in a suitable container.

      • Expose the sample to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

      • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

      • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

    • Solution State:

      • Prepare a solution of the compound in a suitable solvent.

      • Expose the solution in a chemically inert, transparent container to the same light conditions as the solid sample.

      • A control solution should be stored in a light-protected container.

      • Analyze both solutions by HPLC at the end of the exposure period.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

Stability_Factors cluster_conditions Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Temperature Temperature Stability This compound Stability Temperature->Stability Light Light Light->Stability Atmosphere Atmosphere Atmosphere->Stability Degradation Degradation Stability->Degradation

Caption: Relationship between storage conditions and compound stability.

Forced_Degradation_Workflow start Start: This compound Sample stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_evaluation Evaluate Data: - Purity - Degradation Products analysis->data_evaluation end End: Stability Profile data_evaluation->end

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are sensitivity to light, elevated temperatures, and potentially humidity and non-neutral pH. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions of a cool, dark, and dry environment, preferably under an inert atmosphere, is essential to maintain the compound's purity and integrity. The provided experimental protocols offer a framework for conducting thorough stability assessments to meet research and regulatory requirements.

References

The Genesis of a Key Building Block: A Technical Guide to 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the synthesis of complex molecules for cutting-edge research and drug development, 5-Bromo-2-iodo-4-methylpyridine is a vital heterocyclic intermediate. This technical guide delves into the likely synthetic origins and detailed experimental protocols related to this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery. While a definitive historical account of its first synthesis remains elusive in readily available literature, its preparation can be logically deduced from established chemical principles and analogous transformations of substituted pyridines.

A Likely Path to Discovery: The Synthetic Route

The emergence of this compound is intrinsically linked to the broader development of functionalized pyridine derivatives. These structures are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The most probable synthetic pathway to this compound begins with the commercially available precursor, 2-Amino-4-methylpyridine. This is followed by a two-step process involving bromination and a subsequent Sandmeyer-type iodination reaction.

Step 1: Bromination of 2-Amino-4-methylpyridine

The initial step involves the electrophilic bromination of 2-Amino-4-methylpyridine to yield 2-Amino-5-bromo-4-methylpyridine. This reaction is a standard method for introducing a bromine atom onto the pyridine ring, a crucial handle for further chemical modifications.[2][3]

Step 2: Diazotization and Iodination

The second and final step is the conversion of the amino group of 2-Amino-5-bromo-4-methylpyridine to an iodo group. This is typically achieved through a diazotization reaction, where the amino group is transformed into a diazonium salt, followed by treatment with an iodide source, such as potassium iodide. This classic Sandmeyer-type reaction is a robust method for introducing iodine into aromatic rings.

Experimental Protocols

The following are detailed experimental protocols for the probable synthesis of this compound, based on established and analogous procedures.

Synthesis of 2-Amino-5-bromo-4-methylpyridine

A detailed protocol for the synthesis of the precursor, 2-Amino-5-bromo-4-methylpyridine, is available.[3]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water (deionized or distilled)

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[3]

  • Cool the flask in an ice bath.

  • Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a brown solid will precipitate.[3]

  • Filter the solid using a Buchner funnel and wash it thoroughly with water.[3]

  • Wash the dried brown solid with 164 ml of acetonitrile for purification.[3]

  • Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine.[3] The expected yield is approximately 80% (42 g) of a brown solid.[3]

Synthesis of this compound (Inferred Protocol)

This protocol is inferred from the general procedure for the synthesis of similar compounds, such as 2-amino-3-iodo-5-bromopyridine from 2-amino-5-bromopyridine.

Materials and Reagents:

  • 2-Amino-5-bromo-4-methylpyridine

  • Sulfuric acid (2 M)

  • Potassium iodate

  • Potassium iodide

  • Sodium hydroxide or ammonia solution

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Amino-5-bromo-4-methylpyridine in 2 M sulfuric acid.

  • Add potassium iodate to the solution in portions while stirring.

  • Heat the mixture to 100°C.

  • Prepare a solution of potassium iodide in water and add it dropwise to the heated reaction mixture.

  • After the addition is complete, continue stirring at 100°C for a designated period (e.g., 1.5 hours).

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the aqueous phase to approximately 8 with a base (e.g., sodium hydroxide or ammonia solution).

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearancePurityReference
This compound C₆H₅BrIN297.92941294-57-1Not specified95.0%[4]
2-Amino-5-bromo-4-methylpyridine C₆H₇BrN₂187.0498198-48-2Brown solidNot specified[3]

Visualizing the Synthesis

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Iodination cluster_final Final Product 2_Amino_4_methylpyridine 2-Amino-4-methylpyridine Bromination Bromination (NBS, DMF) 2_Amino_4_methylpyridine->Bromination Reacts with 2_Amino_5_bromo_4_methylpyridine 2-Amino-5-bromo-4-methylpyridine Bromination->2_Amino_5_bromo_4_methylpyridine Yields Iodination Diazotization & Iodination (NaNO₂, H₂SO₄, KI) 2_Amino_5_bromo_4_methylpyridine->Iodination Undergoes 5_Bromo_2_iodo_4_methylpyridine This compound Iodination->5_Bromo_2_iodo_4_methylpyridine Forms

Caption: Probable synthetic workflow for this compound.

Experimental_Workflow Start Start: 2-Amino-4-methylpyridine in DMF Cool Cool to 0°C Start->Cool Add_NBS Add NBS solution dropwise Cool->Add_NBS React_TLC Stir and Monitor by TLC Add_NBS->React_TLC Precipitate Precipitation of 2-Amino-5-bromo-4-methylpyridine React_TLC->Precipitate Filter_Wash_H2O Filter and Wash with Water Precipitate->Filter_Wash_H2O Wash_ACN Wash with Acetonitrile Filter_Wash_H2O->Wash_ACN Dry_Intermediate Dry Intermediate Product Wash_ACN->Dry_Intermediate Dissolve_H2SO4 Dissolve Intermediate in 2M H₂SO₄ Dry_Intermediate->Dissolve_H2SO4 Step 2 Begins Add_KIO3 Add Potassium Iodate Dissolve_H2SO4->Add_KIO3 Heat Heat to 100°C Add_KIO3->Heat Add_KI Add KI solution dropwise Heat->Add_KI React_100C Stir at 100°C Add_KI->React_100C Cool_RT Cool to Room Temperature React_100C->Cool_RT Adjust_pH Adjust pH to ~8 Cool_RT->Adjust_pH Extract_EtOAc Extract with Ethyl Acetate Adjust_pH->Extract_EtOAc Wash_Thio_Brine Wash with Na₂S₂O₃ and Brine Extract_EtOAc->Wash_Thio_Brine Dry_Concentrate Dry over Na₂SO₄ and Concentrate Wash_Thio_Brine->Dry_Concentrate Final_Product Final Product: This compound Dry_Concentrate->Final_Product

Caption: Detailed experimental workflow for the synthesis.

References

Theoretical Analysis of 5-Bromo-2-iodo-4-methylpyridine: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the computational analysis of 5-Bromo-2-iodo-4-methylpyridine using Density Functional Theory (DFT). The methodologies and expected outcomes detailed herein are based on established computational studies of similar pyridine derivatives, offering a robust template for researchers investigating the structural, electronic, and spectroscopic properties of this compound. While specific experimental data for this compound is not available in the cited literature, this document serves as an in-depth guide to performing and interpreting a thorough DFT analysis.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, reactivity, and spectroscopic signatures is crucial for its application and for the rational design of new molecules. Computational chemistry, particularly DFT, provides a powerful and cost-effective means to investigate these properties at the atomic level. This guide outlines the theoretical basis and practical application of DFT methods for the comprehensive characterization of this compound.

Computational Methodology

The computational protocol for the DFT analysis of this compound would typically involve the following steps, as adapted from studies on related compounds.[1][2][3]

Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian 09 or a more recent version.[1][2]

Theoretical Level

The choice of density functional and basis set is critical for accurate predictions. Based on successful applications to similar pyridine systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended.[1][3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) would provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[2][3] For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, may be employed.

Geometry Optimization

The molecular structure of this compound would be optimized to find the global minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting the atomic positions until the forces are negligible and the energy is at a minimum.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical predictions of the infrared (IR) and Raman spectra.[4]

Electronic Property Calculations

Following geometry optimization, a range of electronic properties would be calculated to understand the molecule's reactivity and electronic structure. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to assess chemical reactivity and kinetic stability.[1][3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[1]

  • Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution on each atom in the molecule.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from a DFT analysis of this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-IValue
C5-BrValue
C4-C10 (Methyl C)Value
N1-C2-IValue
C4-C5-BrValue
C3-C4-C5-BrValue

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyValue
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Table 3: Selected Calculated Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)IR IntensityRaman Activity
C-H stretch (methyl)ValueValueValue
C-H stretch (ring)ValueValueValue
C-N stretchValueValueValue
C-C stretchValueValueValue
C-Br stretchValueValueValue
C-I stretchValueValueValue

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts in the DFT analysis.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Computational_Parameters Computational Parameters (B3LYP/6-311++G(d,p)) Computational_Parameters->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (IR, Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties (HOMO, LUMO, MEP) Electronic_Properties->Electronic_Data Electronic_Properties_Relationship HOMO HOMO Energy Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Ionization_Potential Ionization Potential (I ≈ -EHOMO) HOMO->Ionization_Potential LUMO LUMO Energy LUMO->Energy_Gap Electron_Affinity Electron Affinity (A ≈ -ELUMO) LUMO->Electron_Affinity Reactivity Chemical Reactivity Energy_Gap->Reactivity Chemical_Hardness Chemical Hardness (η = (I-A)/2) Ionization_Potential->Chemical_Hardness Electronegativity Electronegativity (χ = (I+A)/2) Ionization_Potential->Electronegativity Electron_Affinity->Chemical_Hardness Electron_Affinity->Electronegativity Chemical_Hardness->Reactivity

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details a protocol for the regioselective Suzuki coupling of 5-Bromo-2-iodo-4-methylpyridine with various arylboronic acids. The presence of two distinct halogen atoms on the pyridine ring, iodine and bromine, allows for a selective reaction at the more reactive carbon-iodine bond, leaving the bromo group available for subsequent transformations. This selectivity is crucial in the synthesis of complex, multi-substituted pyridine derivatives, which are key scaffolds in many pharmaceutical agents and functional materials.

The inherent reactivity difference between the C-I and C-Br bonds (C-I > C-Br) in palladium-catalyzed cross-coupling reactions enables the selective formation of 2-aryl-5-bromo-4-methylpyridine derivatives. This protocol provides a general framework for this transformation, adaptable for a range of boronic acids.

Data Presentation: Suzuki Coupling with an Analogous Substrate

While specific quantitative data for the Suzuki coupling of this compound is not widely available in the literature, the following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580

Data adapted from studies on the analogous substrate 5-bromo-2-methylpyridin-3-amine.[1]

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the 2-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromo-4-methylpyridine product.

Mandatory Visualizations

Suzuki_Workflow cluster_setup Reaction Setup cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: This compound, Arylboronic acid, Base (K3PO4) B 2. Evacuate and Backfill with Ar/N2 (3x) A->B C 3. Add Catalyst (Pd(PPh3)4) and Solvents (Dioxane/H2O) B->C D 4. Heat (85-95 °C) and Stir (12-18h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute, and Filter E->F Reaction Complete G 7. Extraction F->G H 8. Column Chromatography G->H I Pure Product: 2-Aryl-5-bromo-4-methylpyridine H->I

Caption: Experimental workflow for the selective Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 PdII_A Ar-Pd(II)L2-I Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L2-R' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination CoupledProduct Ar-R' PdII_B->CoupledProduct ArylIodide Ar-I (this compound) ArylIodide->PdII_A BoronicAcid R'-B(OH)2 (Arylboronic acid) BoronicAcid->PdII_B Base Base (e.g., K3PO4) Base->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 5-Bromo-2-iodo-4-methylpyridine. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2] The selective functionalization of dihalogenated heterocycles, such as this compound, is of particular interest as it allows for the stepwise introduction of different amine nucleophiles, paving the way for the synthesis of complex and diverse molecular architectures.[3]

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the relative bond strengths of the carbon-halogen bonds.[3] The general reactivity trend for halogens in this reaction is I > Br > Cl > F.[3] For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond.[3][4] By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 2-position, leaving the bromine atom at the 5-position intact for subsequent transformations.[3]

Data Presentation: Representative Reaction Conditions

While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions and expected outcomes for the selective amination of structurally similar dihalogenated pyridines. These conditions provide a strong starting point for optimization.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11012-24>90
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1008-16~85-95
3n-Butylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄ (2.0)Toluene8012~80-90
4PiperidinePd(OAc)₂ (3)DavePhos (6)LHMDS (1.5)THF8018~85
5IndolePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (2.0)Toluene11024~75-85

Experimental Protocols

This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. Optimization of the reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for other amine substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-4-methyl-2-morpholinopyridine.

Mandatory Visualizations

General Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add solid reagents to Schlenk flask prep2 Establish inert atmosphere prep1->prep2 react1 Add degassed solvent and amine prep2->react1 Under positive inert gas pressure react2 Heat to reaction temperature react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Cool to room temperature react3->workup1 Upon completion workup2 Filter through Celite® workup1->workup2 workup3 Aqueous work-up workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 final_product Pure Product workup5->final_product Yields

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of the Buchwald-Hartwig Amination

G cluster_reactants Reactants Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineComplex Ligand Exchange (+ HNR'R'') AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation (- HB⁺X⁻) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in a multitude of approved kinase inhibitors.[1]

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-iodo-4-methylpyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The unique di-halogenated structure of this building block allows for sequential, regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling selective functionalization at the 2-position, followed by subsequent elaboration at the 5-position.[2] This powerful strategy allows for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Key Applications

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal precursor for constructing complex molecular architectures common in kinase inhibitors.

  • Sequential Cross-Coupling: The primary application involves a Sonogashira or Suzuki coupling at the more reactive 2-iodo position, followed by a Suzuki, Buchwald-Hartwig, or other coupling reaction at the 5-bromo position. This stepwise approach enables the introduction of two different diversity elements onto the pyridine core.

  • Scaffold for Hinge-Binding: The pyridine nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.[3]

  • Exploration of Chemical Space: The ability to introduce a wide variety of aryl, heteroaryl, and alkynyl moieties allows for comprehensive exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.[4]

Data Presentation: Inhibitory Activity of Synthesized Analogs

The following table summarizes representative inhibitory activity for a hypothetical series of kinase inhibitors synthesized using this compound. This data illustrates how quantitative results for a synthesized library can be presented. The compounds are designed based on a general workflow involving an initial Sonogashira coupling at the 2-position, followed by a Suzuki coupling at the 5-position.

Compound IDR1 (from Sonogashira)R2 (from Suzuki)Yield (Step 1, %)Yield (Step 2, %)Target Kinase IC50 (nM)
INH-01 PhenylacetylenePhenylboronic acid8578150
INH-02 Phenylacetylene4-Methoxyphenylboronic acid8575125
INH-03 Phenylacetylene3-Aminophenylboronic acid857280
INH-04 (4-Fluorophenyl)acetylenePhenylboronic acid828095
INH-05 (4-Fluorophenyl)acetylene4-Methoxyphenylboronic acid827770
INH-06 (4-Fluorophenyl)acetylene3-Aminophenylboronic acid827445

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound are provided below.

Protocol 1: Regioselective Sonogashira Coupling at the 2-Iodo Position

This protocol describes the selective palladium-catalyzed Sonogashira cross-coupling reaction at the C2-Iodo position, which is more reactive than the C5-Bromo position.[2]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard Schlenk line glassware and inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Add anhydrous and degassed THF and Et₃N (typically in a 2:1 ratio) via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 5-Bromo-4-methyl-2-(alkynyl)pyridine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol outlines the subsequent Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the C5-Bromo position.[4][6]

Materials:

  • 5-Bromo-4-methyl-2-(alkynyl)pyridine (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and water (4:1 ratio), degassed

  • Standard Schlenk line glassware and inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 5-Bromo-4-methyl-2-(alkynyl)pyridine intermediate, the desired arylboronic acid, and the base (K₃PO₄).

  • Evacuate and backfill the flask with an inert gas three times.[7]

  • Under the inert atmosphere, add the palladium catalyst.[7]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.[4][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the IC50 value of a synthesized compound against a target kinase using the ADP-Glo™ Kinase Assay.[1][8][9]

Materials:

  • 384-well plates

  • Recombinant target kinase

  • Kinase-specific substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding a solution of the target kinase enzyme and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by kinase inhibitors.

G start 5-Bromo-2-iodo- 4-methylpyridine step1 Protocol 1: Regioselective Sonogashira Coupling start->step1 Terminal Alkyne, Pd(PPh₃)₄, CuI intermediate 5-Bromo-4-methyl-2-(alkynyl)pyridine step1->intermediate step2 Protocol 2: Suzuki-Miyaura Coupling intermediate->step2 Arylboronic Acid, Pd(PPh₃)₄, Base library Diverse Kinase Inhibitor Library step2->library step3 Protocol 3: Kinase Activity Screening library->step3 sar Structure-Activity Relationship (SAR) step3->sar

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Inhibitor (from Pyridine Scaffold) Inhibitor->RTK

Caption: Simplified RTK signaling pathway and point of inhibition.[4]

References

Application Notes and Protocols for 5-Bromo-2-iodo-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodo-4-methylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two different halogen atoms at positions amenable to selective functionalization, makes it an attractive scaffold for the synthesis of complex molecular architectures. The presence of an iodine atom at the 2-position and a bromine atom at the 5-position allows for regioselective cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for biological screening. This document provides detailed application notes and experimental protocols for the utilization of this compound in common medicinal chemistry transformations.

Key Applications

The primary utility of this compound lies in its application as a key intermediate for the synthesis of substituted pyridine derivatives. These derivatives are prevalent in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its synthetic utility, with the C-I bond being significantly more reactive towards palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization strategy.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative conditions and expected yields for key cross-coupling reactions with this compound. These are illustrative examples based on the reactivity of similar dihalogenated pyridines. Optimization may be required for specific substrates.

Table 1: Selective Suzuki-Miyaura Coupling at the C-2 Position (Iodine Displacement)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O (5:1)100888-96
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄THF801680-90

Table 2: Subsequent Suzuki-Miyaura Coupling at the C-5 Position (Bromine Displacement)

| Entry | Starting Material (from Table 1) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 5-Bromo-4-methyl-2-phenylpyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 18 | 75-85 | | 2 | 5-Bromo-2-(4-methoxyphenyl)-4-methylpyridine | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 120 | 12 | 70-80 |

Table 3: Selective Sonogashira Coupling at the C-2 Position (Iodine Displacement)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF65690-98
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50885-95

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the more reactive 2-iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C-2 Position

This protocol outlines a general procedure for the coupling of a terminal alkyne at the 2-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65°C and stir for 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizations

Experimental Workflow for Sequential Cross-Coupling

G A This compound B Suzuki or Sonogashira Coupling (Selective at C-2 Iodo) A->B C 5-Bromo-4-methyl-2-substituted-pyridine B->C D Suzuki, Buchwald-Hartwig, or other coupling (at C-5 Bromo) C->D E 2,5-Disubstituted-4-methylpyridine (Final Product) D->E F Biological Screening E->F

Caption: Sequential functionalization workflow for this compound.

Potential Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The 2,5-disubstituted-4-methylpyridine scaffold can be elaborated to target such enzymes.

G cluster_0 Kinase Domain cluster_1 hinge Hinge Region atp_pocket ATP Binding Pocket d_loop Activation Loop inhibitor 2,5-Disubstituted-4-methylpyridine Core H-bond donor/acceptor at C-2 Group extending into pocket from C-5 inhibitor:f1->hinge H-Bond Interaction inhibitor:f2->atp_pocket Occupies Pocket

Caption: A conceptual diagram of a pyridine-based kinase inhibitor interacting with the ATP binding site.

Application Notes and Protocols for 5-Bromo-2-iodo-4-methylpyridine: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-iodo-4-methylpyridine as a key intermediate in organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, makes it a highly valuable scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a dihalogenated pyridine derivative that offers a platform for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions, allowing for a stepwise introduction of different substituents. This differential reactivity is a cornerstone of its utility, enabling the synthesis of a diverse array of polysubstituted pyridines with high precision. This building block is particularly relevant for the synthesis of kinase inhibitors and other biologically active molecules where a substituted pyridine core is a common motif.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of the closely related 5-Bromo-2-chloro-4-methylpyridine can provide some insight.

PropertyValue (for 5-Bromo-2-chloro-4-methylpyridine)
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Light yellow transparent liquid or solid
Melting Point 25-30 °C[1]
Boiling Point 239.4 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 98.6 ± 25.9 °C[1]

Synthesis of this compound

A representative protocol for the synthesis of a similar compound, 5-bromo-2-iodopyridine, from 2,5-dibromopyridine is presented below. This can be adapted for the synthesis of the title compound.

Protocol 1: Synthesis of 5-Bromo-2-iodopyridine

ParameterValue
Starting Material 2,5-Dibromopyridine
Reagents Hydriodic acid (57%), Sodium iodide
Solvent Water
Reaction Temperature Reflux
Reaction Time 24 hours
Reported Yield 55%[2]

Experimental Procedure:

  • To a reaction vessel containing 2,5-dibromopyridine (1.0 eq) and sodium iodide (1.4 eq), add an aqueous solution of 57% hydriodic acid.[2]

  • Heat the reaction mixture to reflux and stir for 24 hours.[2]

  • Cool the mixture to room temperature and dilute with water.[2]

  • Adjust the pH to alkaline with sodium bicarbonate.[2]

  • Add sodium dithionite until the solution becomes colorless.[2]

  • Extract the product with dichloromethane (3 x volumes).[2]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.[2]

  • Wash the residue with ether and dry to yield 5-bromo-2-iodopyridine as a light gray powder.[2]

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for a stepwise functionalization of this compound. The more labile C-I bond can be selectively coupled, leaving the C-Br bond available for a subsequent transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position (General Protocol)

This protocol is based on general procedures for the Suzuki coupling of iodo-pyridines.

ParameterValue
Starting Material This compound
Coupling Partner Arylboronic acid (1.1 - 1.5 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)
Solvent 1,4-Dioxane/Water or Toluene/Water
Reaction Temperature 80-100 °C
Reaction Time 4-18 hours

Experimental Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the 2-aryl-5-bromo-4-methylpyridine.

Suzuki_Coupling sub This compound + Arylboronic Acid oa Oxidative Addition (C-I Bond) sub->oa cat Pd(0) Catalyst Base cat->oa tm Transmetalation oa->tm re Reductive Elimination tm->re prod 2-Aryl-5-bromo-4-methylpyridine + Pd(0) re->prod prod->cat

Catalytic cycle for the selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Protocol 3: Selective Sonogashira Coupling at the C-2 Position (General Protocol)

This protocol is based on general procedures for the Sonogashira coupling of iodo-pyridines.

ParameterValue
Starting Material This compound
Coupling Partner Terminal Alkyne (1.2 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or DMF
Reaction Temperature Room Temperature to 60 °C
Reaction Time 2-16 hours

Experimental Procedure:

  • To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in THF, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and Et₃N (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-alkynyl-5-bromo-4-methylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Protocol 4: Selective Buchwald-Hartwig Amination at the C-2 Position (General Protocol)

This protocol is based on general procedures for the Buchwald-Hartwig amination of iodo-pyridines.

ParameterValue
Starting Material This compound
Coupling Partner Primary or Secondary Amine (1.2 eq)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos, BINAP, or other bulky phosphine ligands (2-8 mol%)
Base Cs₂CO₃ or NaOtBu (1.5 - 2.0 eq)
Solvent Toluene or Dioxane
Reaction Temperature 80-110 °C
Reaction Time 12-24 hours

Experimental Procedure:

  • To a sealed tube, add this compound (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the 2-amino-5-bromo-4-methylpyridine derivative.

Stepwise Functionalization Workflow

The true synthetic power of this compound lies in its capacity for sequential, orthogonal cross-coupling reactions.

Stepwise_Functionalization start This compound step1 Selective Coupling at C-2 (Iodo) start->step1 intermediate 2-Substituted-5-bromo-4-methylpyridine step1->intermediate step2 Coupling at C-5 (Bromo) intermediate->step2 final 2,5-Disubstituted-4-methylpyridine step2->final

Sequential functionalization of this compound.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in many kinase inhibitors. The derivatives of this compound can be elaborated to target various kinases involved in cell signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target the ATP-binding pocket of kinases like receptor tyrosine kinases (RTKs) or serine/threonine kinases.

Hypothetical Kinase Inhibitor Synthesis and Targeted Pathway

A plausible synthetic strategy would involve a Suzuki coupling at the C-2 position to introduce a hinge-binding motif, followed by a Buchwald-Hartwig amination at the C-5 position to add a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Raf

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-Bromo-2-iodo-4-methylpyridine. This versatile building block offers two distinct reactive sites, the C2-iodo and C5-bromo positions, allowing for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds—with the former being more reactive in palladium-catalyzed reactions—enables regioselective modifications, making this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

Regioselectivity of Derivatization

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[1][2] Consequently, the C-I bond at the 2-position of this compound is significantly more reactive than the C-Br bond at the 5-position. This allows for selective derivatization at the C2 position while leaving the C5-bromo group intact for subsequent transformations.

For nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring activates the positions ortho (C2, C6) and para (C4) to the nitrogen atom for nucleophilic attack. While iodide is typically a good leaving group, the specific conditions and the nature of the nucleophile will determine the outcome of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

A suite of powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize the C2-position of this compound. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[3]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Analogous Halopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901885[3][4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901888[3][4]
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901878[3][4]
4Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100-11012-24High[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume per 1 mmol of the pyridine substrate).

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-Bromo-4-methyl-2-arylpyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2-position and a terminal alkyne, a valuable transformation for introducing alkynyl moieties.[2][6]

Quantitative Data Summary: Sonogashira Coupling of Analogous Halopyridines

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF604-6>90[5]
21-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16High[7]
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6High[7]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.5 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed solvent such as THF, followed by an amine base like triethylamine (Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-bromo-4-methylpyridine.

Stille Coupling

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting the C2-iodo position with an organostannane reagent.[8][9]

Quantitative Data Summary: Stille Coupling of Analogous Halopyridines

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene10012~85[10]
2Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene10016~80[10]
3(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11012-24High[9]

Experimental Protocol: Stille Coupling

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.2 equiv.) and anhydrous, degassed toluene.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2-position.[11][12]

Quantitative Data Summary: Buchwald-Hartwig Amination of Analogous Bromopyridines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6583[13]
2AnilinePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene10094[13]
3CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF6578[13]
4DimethylaminePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100High[12]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a suitable palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 2-amino-5-bromo-4-methylpyridine derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective for derivatization at the C2-iodo position, nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly for the introduction of heteroatom nucleophiles. The electron-deficient nature of the pyridine ring activates the C2 position for nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (2.0-3.0 equiv.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Derivatization Pathways

The following diagrams, generated using the DOT language, illustrate the various derivatization pathways for this compound.

Derivatization_Pathways start This compound suzuki_reagent R-B(OH)₂ suzuki_product 5-Bromo-4-methyl-2-R-pyridine start->suzuki_product Suzuki sonogashira_reagent R-C≡CH sonogashira_product 5-Bromo-4-methyl-2-(R-ethynyl)pyridine start->sonogashira_product Sonogashira stille_reagent R-Sn(Bu)₃ stille_product 5-Bromo-4-methyl-2-R-pyridine start->stille_product Stille buchwald_reagent R¹R²NH buchwald_product 5-Bromo-4-methyl-2-(NR¹R²)pyridine start->buchwald_product Buchwald-Hartwig snar_reagent Nu-H snar_product 5-Bromo-4-methyl-2-Nu-pyridine start->snar_product SNAr suzuki_reagent->suzuki_product Pd catalyst, Base sonogashira_reagent->sonogashira_product Pd/Cu catalyst, Base stille_reagent->stille_product Pd catalyst buchwald_reagent->buchwald_product Pd catalyst, Base, Ligand snar_reagent->snar_product Base, Heat

Caption: Derivatization pathways of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants, Catalyst, Base, and Ligand atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Derivatized Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Disclaimer: The provided protocols are based on established procedures for structurally similar compounds and may require optimization for the specific derivatization of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-bromo-2-iodo-4-methylpyridine.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Coupled Product

Low or nonexistent yields are a common challenge in Suzuki coupling reactions. The following guide provides a systematic approach to troubleshooting this issue.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I address them?

Answer:

Several factors can contribute to poor yields in the Suzuki coupling of halogenated pyridines. A step-by-step evaluation of the reaction components and conditions is crucial for optimization.

Potential Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and enhance its catalytic activity. Consider increasing the catalyst loading in small increments.

  • Inefficient Oxidative Addition: The strength of the carbon-halogen bond influences the rate-determining oxidative addition step.

    • Solution: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond.[1] The reaction should preferentially occur at the 2-iodo position. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) can help overcome the activation barrier.

  • Ineffective Base: The base plays a critical role in the transmetalation step.

    • Solution: A thorough screening of bases is recommended. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.

  • Poor Reagent Quality or Degassing: Oxygen can lead to catalyst deactivation and promote undesirable side reactions like homocoupling. Water content can also affect the reaction.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them. Use anhydrous solvents and ensure all reagents are dry. Maintain a positive pressure of an inert gas throughout the reaction.

Issue 2: Lack of Selectivity and Formation of Multiple Products

A key challenge with dihalogenated substrates is controlling the regioselectivity of the coupling reaction.

Question: I am observing a mixture of products, including mono-arylated at the bromo-position and di-arylated pyridine, instead of the desired mono-arylated product at the iodo-position. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in the Suzuki coupling of this compound hinges on exploiting the differential reactivity of the C-I and C-Br bonds.

Strategies for Enhancing Selectivity:

  • Leverage Inherent Reactivity: The C-I bond is inherently more reactive towards oxidative addition with a palladium(0) catalyst than the C-Br bond.[1]

    • Solution: Employ milder reaction conditions to favor coupling at the more reactive iodo-position. This includes using lower reaction temperatures and shorter reaction times.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand system can influence selectivity.

    • Solution: For selective coupling at the iodo-position, a less reactive catalyst system may be beneficial. While highly active catalysts with bulky ligands are excellent for difficult couplings, they may reduce the differentiation between the two halogen sites. Standard phosphine ligands like triphenylphosphine (PPh₃) with a Pd(0) source such as Pd(PPh₃)₄ can be a good starting point for selective C-I coupling.

  • Control of Stoichiometry: The stoichiometry of the boronic acid derivative is critical.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards double coupling.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in a Suzuki coupling reaction?

A1: The 2-iodo position is significantly more reactive than the 5-bromo position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the oxidative addition step of the catalytic cycle more favorable at the iodo-substituted carbon.[1]

Q2: How can I achieve selective mono-arylation at the 2-iodo position?

A2: To achieve selective mono-arylation at the 2-iodo position, it is crucial to use controlled and milder reaction conditions. This typically involves:

  • Using a slight excess of the boronic acid (1.1-1.2 eq.).

  • Employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(0) source with a phosphine ligand.

  • Using a moderate temperature (e.g., 80-90 °C).

  • Carefully monitoring the reaction progress to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

Q3: What are common side reactions to watch out for?

A3: Besides the potential for di-substitution, common side reactions include:

  • Protodeboronation: The boronic acid can be converted to the corresponding arene by reaction with trace amounts of water or other proton sources. Using anhydrous conditions and boronic esters (e.g., pinacol esters) can mitigate this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is essential to minimize this.

  • Dehalogenation: The starting material can undergo reduction, where the halogen is replaced by a hydrogen atom.

Q4: Can I perform a sequential Suzuki coupling to introduce two different aryl groups?

A4: Yes, the differential reactivity of the iodo and bromo substituents makes this compound an excellent substrate for sequential cross-coupling reactions. The first Suzuki coupling can be performed selectively at the 2-iodo position under milder conditions. The resulting 5-bromo-2-aryl-4-methylpyridine can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, more active catalyst system) to introduce a different aryl group at the 5-bromo position.

Data Presentation

Table 1: Recommended Reaction Parameters for Selective Mono-arylation at the 2-Iodo Position

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-3 mol%) with PPh₃ (8-12 mol%)A Pd(0) source is crucial.
Boronic Acid 1.1 - 1.2 equivalentsA slight excess is optimal to drive the reaction to completion without promoting di-substitution.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)An inorganic base is typically required to activate the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)A mixture of an organic solvent and water is common. Ensure solvents are thoroughly degassed.
Temperature 80 - 90 °CLower temperatures favor selective coupling at the more reactive C-I bond.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Catalyst deactivationUse bulky, electron-rich ligands (e.g., SPhos, XPhos).
Inefficient oxidative additionIncrease temperature moderately (up to 110 °C).
Ineffective baseScreen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).
Poor reagent/solvent qualityUse anhydrous, degassed solvents and high-purity reagents.
Poor Selectivity Reaction conditions too harshLower the reaction temperature and shorten the reaction time.
Catalyst system too reactiveUse a less active catalyst system for the initial C-I coupling (e.g., Pd(PPh₃)₄).
Excess boronic acidUse a smaller excess of the boronic acid (1.1-1.2 eq.).
Side Reactions ProtodeboronationUse anhydrous conditions and/or boronic esters.
HomocouplingThoroughly degas the reaction mixture.

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling at the 2-Iodo Position of this compound

Note: This is a generalized procedure and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromo-4-methylpyridine.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(I)Ln B->C D Transmetalation C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G Product Reactant1 This compound Reactant1->B Reactant2 Ar'B(OH)2 Reactant2->D Base Base (e.g., K2CO3) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Product q1 Is the catalyst system active? start->q1 s1 Switch to bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase temperature (e.g., 80-110 °C). q2->s2 No q3 Is the base effective? q2->q3 Yes s2->q3 s3 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). q3->s3 No q4 Is the system properly degassed? q3->q4 Yes s3->q4 s4 Thoroughly degas solvents and maintain inert atmosphere. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Selective_Coupling_Logic cluster_conditions Key Parameters start Goal: Selective Mono-arylation of this compound reactivity Exploit Differential Reactivity: C-I bond is more reactive than C-Br bond start->reactivity conditions Employ Milder Reaction Conditions reactivity->conditions temp Lower Temperature (e.g., 80-90 °C) conditions->temp catalyst Less Reactive Catalyst System (e.g., Pd(PPh3)4) conditions->catalyst boronic_acid Controlled Stoichiometry (1.1-1.2 eq. Boronic Acid) conditions->boronic_acid product Desired Product: 2-Aryl-5-bromo-4-methylpyridine temp->product catalyst->product boronic_acid->product

Caption: Logical workflow for achieving selective Suzuki coupling.

References

Technical Support Center: 5-Bromo-2-iodo-4-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired product. What are the common causes?

A1: Low or no product yield can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under strictly inert conditions. For Pd(II) precatalysts, incomplete reduction to the active Pd(0) species can be an issue.

  • Poor Reagent Quality: Impurities in solvents, starting materials, or the base can poison the catalyst. It is crucial to use anhydrous, degassed solvents and high-purity reagents.

  • Suboptimal Reaction Temperature: While the C-I bond is highly reactive, some coupling reactions may require heating to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Incorrect Choice of Ligand or Base: The ligand and base play critical roles in the catalytic cycle. Their choice is often substrate-dependent. For challenging couplings, consider screening different ligands and bases.

Q2: My main side product is the homocoupling of my boronic acid (Suzuki) or terminal alkyne (Sonogashira). How can I minimize this?

A2: Homocoupling is a common side reaction. To minimize it:

  • Strictly Anaerobic Conditions: Oxygen is a primary promoter of homocoupling. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Palladium Source (Suzuki): Using a Pd(II) precatalyst can sometimes lead to homocoupling before the catalytic cycle is fully established. Using a Pd(0) source or ensuring efficient in-situ reduction of the Pd(II) precatalyst can mitigate this.

  • Reduce Copper Loading (Sonogashira): In copper-catalyzed Sonogashira reactions, high concentrations of the copper(I) co-catalyst can accelerate alkyne homocoupling (Glaser coupling). Use the minimum effective amount of CuI.

  • Slow Addition of Reagent: Slowly adding the boronic acid or alkyne to the reaction mixture can help maintain a low concentration of the reactive intermediate, thus disfavoring the homocoupling pathway.

  • Consider Copper-Free Conditions (Sonogashira): If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.

Q3: I am seeing a significant amount of dehalogenated (protodehalogenated) starting material. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction.

  • Source of Protons: The presence of protic impurities, such as water or alcohols, in the reaction mixture can be a source of protons. Ensure all reagents and solvents are anhydrous.

  • Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. Some bases or solvents can react with the palladium complex to generate palladium hydrides, which can then lead to reductive dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.[1]

Q4: Which halogen is expected to react first in this compound?

A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive and is expected to undergo coupling selectively, leaving the carbon-bromine (C-Br) bond at the 5-position intact for subsequent functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Reaction at the Bromine Position)

Symptoms: Formation of a mixture of products where the coupling has occurred at both the 2-position (iodo) and the 5-position (bromo), or exclusively at the 5-position.

Potential Causes & Solutions:

CauseRecommended Action
High Reaction Temperature or Prolonged Reaction Time The inherent reactivity difference between the C-I and C-Br bonds can be overcome at elevated temperatures or with extended reaction times, leading to a loss of selectivity. Solution: Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.
Highly Active Catalyst System Some highly active catalyst systems, particularly with very electron-rich and bulky ligands, might be less selective. Solution: If selectivity is an issue, consider using a less reactive catalyst system, for example, by changing the ligand.
Issue 2: Catalyst Decomposition

Symptoms: The reaction mixture turns black (formation of palladium black), and the reaction stalls before completion.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black. Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
High Temperature The catalyst may not be stable at the reaction temperature, especially for prolonged periods. Solution: Lower the reaction temperature if possible, or choose a more thermally stable catalyst/ligand combination.
Incompatible Ligand or Base The chosen ligand or base may not be suitable for the reaction, leading to catalyst instability. Solution: Screen different ligands and bases to find a more compatible system.

Data Presentation

Note: The following data is compiled from studies on structurally analogous substrates and is intended to be representative. Optimal conditions and yields for this compound may vary.

Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling at the C-I Position of Dihalopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
PdCl₂(dppf)K₃PO₄Dioxane1001690-98

Table 2: Representative Yields for Selective Sonogashira Coupling at the C-I Position of Dihalopyridines

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 604-1280-95
Pd(P(t-Bu)₃)₂ (Copper-free)-Cs₂CO₃Dioxane10012-2475-90

Table 3: Representative Yields for Selective Buchwald-Hartwig Amination at the C-I Position of Dihalopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1008-1685-98
Pd(OAc)₂BINAPCs₂CO₃Toluene11012-2480-95

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol is a general procedure and may require optimization for specific arylboronic acids.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.

    • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the 2-Position (Copper-Catalyzed)

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous THF, degassed

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous, degassed THF and Et₃N.

    • Add the terminal alkyne and stir the reaction at room temperature or gently heat to 40-60 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the 2-Position

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene, degassed

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous, degassed toluene, followed by the amine and then this compound.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->catalyst reagents Verify Reagent Quality - Use anhydrous, degassed solvents - Purify starting materials start->reagents conditions Optimize Reaction Conditions - Screen temperature - Screen ligands and bases start->conditions end Improved Yield catalyst->end reagents->end side_reactions Identify Side Products - Homocoupling? - Dehalogenation? conditions->side_reactions homocoupling Address Homocoupling - Rigorous degassing - Adjust catalyst/reagent ratio side_reactions->homocoupling Yes dehalogenation Minimize Dehalogenation - Use anhydrous conditions - Lower reaction temperature side_reactions->dehalogenation Yes homocoupling->end dehalogenation->end

Caption: Troubleshooting workflow for low product yield.

Regioselectivity_Logic substrate This compound c_i_bond C-I bond at C2 (More Reactive) substrate->c_i_bond c_br_bond C-Br bond at C5 (Less Reactive) substrate->c_br_bond coupling Pd-Catalyzed Cross-Coupling c_i_bond->coupling c_br_bond->coupling product Selective Coupling at C2 coupling->product Mild Conditions side_product Loss of Selectivity (Coupling at C5) coupling->side_product Harsh Conditions

Caption: Logic diagram for regioselective coupling.

References

Technical Support Center: Purification of 5-Bromo-2-iodo-4-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodo-4-methylpyridine. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A1: The impurity profile of your crude product heavily depends on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as 5-bromo-4-methyl-2-aminopyridine if a Sandmeyer-type reaction was performed, or 5-bromo-4-methylpyridine if a direct iodination was carried out.

  • Over-halogenated Byproducts: This could include di-iodinated or di-brominated species.

  • Isomeric Byproducts: Depending on the regioselectivity of the reactions, other positional isomers of the bromo- and iodo-substituents may be present.

  • Hydrolyzed Species: If moisture is present, the iodo-group can be susceptible to hydrolysis, forming the corresponding pyridone.

Q2: I'm having difficulty separating my product from a close-running impurity on TLC. What can I do?

A2: Poor separation on TLC indicates that a standard purification by flash column chromatography might be challenging. Here are a few troubleshooting steps:

  • Solvent System Optimization: Systematically screen different solvent systems for your TLC. Try mixtures of varying polarity, for example, ethyl acetate/hexanes, dichloromethane/methanol, or toluene/ethyl acetate. The addition of a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can sometimes improve separation.

  • High-Performance Flash Chromatography: Consider using a high-performance flash chromatography (HPFC) system with finer silica gel for better resolution.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing small amounts of close-running impurities. You may need to screen several solvents to find one that provides good differential solubility.

Q3: My compound is streaking on the silica gel column. How can I prevent this?

A3: Streaking of pyridine-containing compounds on silica gel is a common issue, often due to the basicity of the pyridine nitrogen interacting strongly with the acidic silica. To mitigate this:

  • Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier.

  • Alternative Stationary Phase: In some cases, using a different stationary phase like neutral alumina can be beneficial.

Q4: My product seems to be decomposing on the silica gel column. What should I do?

A4: Halogenated pyridines can sometimes be sensitive to the acidic nature of silica gel.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

  • Deactivate Silica: As mentioned above, deactivating the silica with a base like triethylamine can help.

  • Alternative Purification Method: If decomposition is significant, consider other purification methods like recrystallization or preparative HPLC.

Q5: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this:

  • Use a Larger Volume of Solvent: The solution may be too concentrated. Add more of the hot solvent to ensure the compound is fully dissolved.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratching: Scratching the inside of the flask at the surface of the liquid with a glass rod can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Change Solvent System: The chosen solvent may not be optimal. Try a different solvent or a solvent mixture.

Data Presentation

The following tables provide representative data for the purification of halogenated pyridine derivatives, which can serve as a starting point for the purification of this compound.

Table 1: Representative TLC Solvent Systems for Halogenated Pyridines

Solvent System (v/v)Typical ApplicationExpected Rf Range for Dihalogenated Pyridines
20% Ethyl Acetate in HexaneInitial screening for non-polar to moderately polar compounds.0.2 - 0.5
50% Ethyl Acetate in HexaneFor more polar halogenated pyridines.0.3 - 0.6
5% Methanol in DichloromethaneSeparation of more polar impurities.Varies
30% Toluene in Ethyl AcetateAlternative system for difficult separations.Varies

Note: The optimal Rf value for column chromatography is typically between 0.2 and 0.4.

Table 2: Representative Recrystallization Solvents for Halogenated Pyridines

Solvent/Solvent SystemSuitability
Ethanol/WaterGood for moderately polar solids. The addition of water as an anti-solvent can improve crystal yield.
Ethyl Acetate/HexaneA common choice where the compound is soluble in ethyl acetate and insoluble in hexane.
IsopropanolCan be effective for a range of polarities.
TolueneSuitable for less polar compounds.

Experimental Protocols

The following are detailed, representative methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure and should be optimized based on TLC analysis of the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Appropriate size chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product in various solvent mixtures (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin eluting the column.

    • Collect fractions in separate tubes.

    • If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid and a suitable solvent is identified.

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential side reactions in the synthesis and purification of this compound.

G cluster_synthesis Potential Impurity Formation cluster_impurities Potential Impurities start Starting Material (e.g., 4-Methylpyridine derivative) bromination Bromination start->bromination unreacted_start Unreacted Starting Material start->unreacted_start iodination Iodination bromination->iodination over_bromination Over-bromination (Dibromo species) bromination->over_bromination isomer Isomeric Byproducts bromination->isomer product Desired Product: This compound iodination->product over_iodination Over-iodination (Diiodo species) iodination->over_iodination

Caption: Potential impurity formation pathways during synthesis.

G cluster_workflow Purification Troubleshooting Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc one_spot Single Spot tlc->one_spot Yes multiple_spots Multiple Spots tlc->multiple_spots No recrystallization Recrystallization one_spot->recrystallization streaking Streaking on TLC? multiple_spots->streaking column Column Chromatography poor_sep Poor Separation? column->poor_sep pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Product (Oil) streaking->column No add_base Add Base to Eluent (e.g., 0.1% Et3N) streaking->add_base Yes add_base->column poor_sep->pure_oil No optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes optimize_solvent->column

Caption: Troubleshooting workflow for purification.

Technical Support Center: Catalyst Selection for 5-Bromo-2-iodo-4-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-Bromo-2-iodo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The main challenge is achieving chemoselectivity. The substrate has two different halogen atoms: a more reactive iodine at the C2 position and a less reactive bromine at the C5 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference allows for selective coupling at the C2-iodo position while leaving the C5-bromo bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of the reaction conditions to prevent competitive or subsequent reactions at the C5-bromo position.[2]

Q2: How can I achieve selective coupling at the C2 (iodo) position?

To achieve selective mono-functionalization at the more reactive C2-iodo position, the following strategies are recommended:

  • Use Mild Reaction Conditions: Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[2]

  • Select an Appropriate Catalyst System: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[2] The choice of ligand can also influence selectivity.

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0–1.2 equivalents) of your coupling partner to minimize side reactions.[2]

Q3: Is it possible to achieve selective coupling at the C5 (bromo) position?

While the C2-iodo position is significantly more reactive, achieving selectivity for the C5-bromo position is challenging but can sometimes be accomplished by:

  • Ligand Control: In some systems, the use of very bulky ligands has been shown to invert the conventional site selectivity, favoring reaction at the less reactive site.[3]

  • Sequential Coupling: The most common approach is a two-step process where the C2-iodo position is first reacted under mild conditions, followed by functionalization of the C5-bromo position using more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system).[2]

Q4: Which cross-coupling reaction is best suited for my desired transformation?

The choice of reaction depends on the desired bond to be formed:[4]

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[5][6][7]

  • Sonogashira Coupling: Used for forming carbon-carbon triple bonds by coupling with terminal alkynes.[8][9]

  • Heck Coupling: Suitable for forming carbon-carbon bonds by coupling with alkenes.[10]

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[11][12][13]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms: this compound remains largely unreacted.

Potential Cause Recommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[14]
Inappropriate Ligand For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[14] A ligand screen may be necessary.
Insufficient Base Strength For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous and finely powdered.[14]
Low Reaction Temperature While milder temperatures favor selectivity, the temperature must be sufficient for the reaction to proceed. Gradually increase the temperature and monitor for product formation and selectivity.
Issue 2: Lack of Selectivity (Reaction at both Iodo and Bromo Positions)

Symptoms: A mixture of mono- and di-substituted products is observed.

Potential Cause Recommended Action
Reaction Conditions Too Harsh To selectively target the C2-iodo position, use milder conditions (e.g., lower temperature, weaker base).[2]
Prolonged Reaction Time Extended reaction times, even under mild conditions, can lead to a slow reaction at the less reactive C5-bromo site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
Catalyst System Too Active Highly active catalyst systems may not differentiate well between the two halogen sites. Consider using a less active catalyst, for example, by avoiding highly electron-rich and bulky ligands for the initial selective coupling.
Issue 3: Formation of Homocoupled Byproducts

Symptoms: Significant formation of the symmetrical homocoupled product from the coupling partner is observed.

Potential Cause Recommended Action
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[15]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.[14]
Base Selection The choice of base can influence the stability of the coupling partners. In some cases, certain bases can promote the decomposition and subsequent homocoupling of the organometallic reagent.[15]

Catalyst and Condition Selection Tables

Suzuki-Miyaura Coupling (Selective at C2-Iodo)
Parameter Recommendation Notes
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.
Ligand PPh₃, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be beneficial.[4]
Catalyst Loading 1-5 mol%Start with a higher loading and reduce upon successful coupling.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl halides.[4]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMFThe use of an aqueous co-solvent is common.[4]
Temperature 60-90 °CStart at the lower end to maximize selectivity for the C-I bond.
Sonogashira Coupling (Selective at C2-Iodo)
Parameter Recommendation Notes
Palladium Precursor PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira reactions.
Ligand PPh₃Often included in the palladium precursor.
Copper Co-catalyst CuI (1-5 mol%)Essential for the catalytic cycle in the traditional Sonogashira reaction.[4] Copper-free conditions are also possible but may require specific ligands.[16]
Base Et₃N, DIPEA (2-3 equiv.)An amine base is typically used as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and anaerobic conditions are typically required.[9]
Temperature Room Temperature - 60 °CThe reaction is often run at or slightly above room temperature.
Buchwald-Hartwig Amination (Selective at C2-Iodo)
Parameter Recommendation Notes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors.
Ligand Xantphos, BINAP, DPPFThe choice of ligand is crucial and depends on the amine coupling partner.[12][14]
Catalyst Loading 1-5 mol%
Base NaOtBu, LHMDS, Cs₂CO₃ (1.2-2.0 equiv.)A strong, non-nucleophilic base is generally required.[14]
Solvent Toluene, DioxaneAnhydrous solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed for this transformation.

Experimental Protocols & Workflows

General Experimental Workflow for Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Coupling Partner, & Base to Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Pd Catalyst (& Ligand/Co-catalyst) C->D E Heat & Stir (Monitor by TLC/LC-MS) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Logic for Low Product Yield

G Start Low/No Yield Observed Catalyst Is the catalyst active? Start->Catalyst Base Is the base appropriate and active? Catalyst->Base No Sol1 Use fresh catalyst Increase loading Consider a different Pd source/ligand Catalyst->Sol1 Yes Temp Is the temperature optimal? Base->Temp No Sol2 Use anhydrous base Switch to a stronger/weaker base Ensure fine powder Base->Sol2 Yes Solvent Are the solvent and reagents pure/degassed? Temp->Solvent No Sol3 Increase temperature incrementally Monitor for decomposition Temp->Sol3 Yes Sol4 Use anhydrous/degassed solvents Purify starting materials Solvent->Sol4 Yes Success Reaction Optimized Solvent->Success No Sol1->Base Sol2->Temp Sol3->Solvent Sol4->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Reactions of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodo-4-methylpyridine. The content is designed to address specific issues encountered during experiments, with a focus on base and solvent effects in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Therefore, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position. This differential reactivity is the key to achieving selective functionalization of the molecule. By using milder reaction conditions, one can selectively couple at the 2-position while leaving the 5-bromo position intact for subsequent transformations.[1][2]

Q2: How can I achieve selective coupling at the C-2 (iodo) position?

To achieve selective mono-functionalization at the more reactive C-2 iodo position, you should employ mild reaction conditions. This typically involves using lower temperatures and shorter reaction times. Standard palladium catalysts are often sufficient for selective coupling at the iodo position. It is also important to control the stoichiometry, using about 1.0 to 1.2 equivalents of your coupling partner.

Q3: Is it possible to achieve selective coupling at the C-5 (bromo) position?

While the C-2 iodo position is intrinsically more reactive, the C-5 position can be functionalized, typically after the C-2 position has already reacted. This is achieved by using more forcing conditions, such as higher temperatures and longer reaction times, for the second coupling step. Direct selective coupling at the C-5 position in the presence of the iodo group is challenging and would likely require specialized catalyst systems with bulky ligands that could potentially invert the conventional selectivity, though this is less common.

Q4: Which cross-coupling reaction is best suited for my desired transformation at the C-2 position?

The choice of reaction depends on the desired substituent to be introduced:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form carbon-carbon triple bonds.[3][4]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds by coupling with primary or secondary amines.[5][6]

  • Metal-Halogen Exchange: Reactions with organolithium or Grignard reagents can be used to form an organometallic intermediate at the C-2 position, which can then be quenched with various electrophiles. The exchange rate generally follows the trend I > Br > Cl.[7]

Q5: How do base and solvent choices affect the outcome of my reaction?

The choice of base and solvent is critical and often interdependent.

  • Base: The base is crucial for the transmetalation step in Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The strength and solubility of the base can significantly impact reaction rates and yields. For instance, stronger bases are often required for less reactive aryl bromides or for Buchwald-Hartwig aminations.

  • Solvent: The solvent must be appropriate for the specific reaction type and must solubilize the reagents. Common solvents for cross-coupling reactions include 1,4-dioxane, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often with water as a co-solvent, particularly in Suzuki reactions.[8] Polar aprotic solvents can sometimes alter the selectivity in dihaloarene couplings. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions like hydrodehalogenation.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential CauseTroubleshooting StepRationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction setup and duration.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the base is finely powdered and dry.The efficacy of a base is often dependent on the specific coupling reaction, ligand, and solvent system. Poor solubility or decomposition of the base can halt the catalytic cycle.
Suboptimal Solvent Try alternative degassed solvents or solvent mixtures (e.g., dioxane/water, toluene).Solvent polarity can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.
Low Reaction Temperature Incrementally increase the reaction temperature.While milder conditions are needed for selectivity at the C-I bond, the reaction may still require sufficient thermal energy to overcome the activation barrier.
Poor Reagent Quality Ensure all starting materials, particularly the boronic acid, amine, or alkyne, are pure and dry.Impurities in the coupling partners can poison the catalyst or lead to unwanted side reactions.
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential CauseTroubleshooting StepRationale
Oxygen in the Reaction Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).Oxygen can promote the homocoupling of boronic acids (in Suzuki reactions) or alkynes (Glaser coupling in Sonogashira reactions).[3]
Presence of Water Use anhydrous solvents and dry reagents.Traces of water can lead to the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling partner.An incorrect ratio of reactants can sometimes lead to side reactions.
Prolonged Reaction Time/High Temperature Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Overly harsh conditions may lead to decomposition or the formation of undesired byproducts, including reaction at the C-Br position.

Experimental Protocols

Disclaimer: The following protocols are representative procedures adapted from reactions with structurally similar dihalopyridines. Optimization may be required for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol outlines the selective coupling of an arylboronic acid at the more reactive C-2 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-2 Position

This protocol describes the coupling of a terminal alkyne at the C-2 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for common cross-coupling reactions. Yields are estimates based on reactions with analogous dihalopyridine substrates and should be considered as a starting point for optimization.

Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C-2 Position

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)80-906-1275-90
PdCl₂(dppf)Cs₂CO₃DMF80-908-1680-95
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O (10:1)90-1004-885-98

Table 2: Typical Conditions for Selective Sonogashira Coupling at the C-2 Position

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.4-1280-95
Pd(PPh₃)₄CuIDIPEADMFRoom Temp. - 506-1875-90
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene80-1008-1670-85

Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination at the C-2 Position

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene90-11012-2470-90
Pd(OAc)₂BINAPNaOtBuDioxane80-10012-2475-95
BrettPhos-precatalyst-LHMDSTHF60-8010-2070-88

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Combine solids in flask reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand (if needed) catalyst->setup glassware Dry Glassware (Schlenk Flask) glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvents Add Degassed Solvents via Syringe inert->solvents heat Heat to Reaction Temperature with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool to Room Temperature Perform Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L_n-OR' pd2_complex->pd2_trans Metathesis pd2_product R¹-Pd(II)L_n-R² pd2_trans->pd2_product Transmetalation pd2_product->pd0 Reductive Elimination product R¹-R² reagents R¹-X + R²-B(OR)₂ base Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_product R¹-Pd(II)L_n-C≡CR² pd2_complex->pd2_product Transmetalation pd2_product->pd0 Reductive Elimination product R¹-C≡CR² cu_acetylide Cu-C≡CR² cu_acetylide->pd2_complex alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base reagents R¹-X

References

Preventing debromination of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the undesired debromination of 5-Bromo-2-iodo-4-methylpyridine during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond more reactive than the C-Br bond in this compound?

The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond is due to its lower bond dissociation energy. The C-I bond is longer and weaker, making it more susceptible to oxidative addition in cross-coupling reactions or to metal-halogen exchange. This inherent reactivity difference is the basis for achieving selective functionalization at the 2-position.

Q2: In which common reactions is debromination a significant side reaction?

Debromination is most frequently observed as a side reaction under conditions that are harsh or non-selective. Key examples include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) if the reaction is overheated, run for too long, or if an inappropriate ligand/base combination is used.

  • Metal-halogen exchange reactions (e.g., using n-BuLi or i-PrMgCl). If the temperature is not kept sufficiently low or if the stoichiometry of the organolithium reagent is not carefully controlled, the organometallic intermediate can be protonated by the solvent or other reagents, leading to loss of the bromine.

  • Reductive conditions. The presence of strong reducing agents or certain catalytic systems can lead to hydrodehalogenation.

Q3: What is the general mechanism for palladium-catalyzed debromination?

While the primary goal is oxidative addition into the C-I bond, a competing pathway can lead to debromination. This can occur through:

  • Oxidative Addition at the C-Br Bond: Although less favorable, if the catalyst system is highly reactive or if the C-I position is sterically hindered, oxidative addition can occur at the C-Br bond.

  • Reductive Cleavage: The palladium catalyst, particularly Pd(0) species, can facilitate the reductive cleavage of the C-Br bond, especially in the presence of a hydrogen source (like solvent, amine, or water) and a base.

Q4: Can the choice of solvent influence the extent of debromination?

Absolutely. Protic solvents (e.g., alcohols, water) can serve as a proton source, leading to the protonolysis of organometallic intermediates and resulting in hydrodebromination. Aprotic solvents such as THF, Dioxane, or Toluene are generally preferred. The purity of the solvent is also critical; ensure it is dry and degassed to prevent unwanted side reactions.

Troubleshooting Guide: Preventing Debromination

This section provides specific troubleshooting advice for common synthetic procedures where debromination of this compound is a known issue.

Issue 1: Debromination during Suzuki Coupling

You are attempting to perform a selective Suzuki coupling at the 2-position (C-I bond) but observe a significant amount of the debrominated product (5-H-2-aryl-4-methylpyridine).

G start Debromination Observed in Suzuki Coupling temp Is Reaction Temp > 90°C? start->temp base Which Base is Used? temp->base No sol_temp Action: Reduce Temperature to 70-80°C temp->sol_temp Yes ligand Is the Ligand Highly Electron-Rich/Bulky? base->ligand Mild Base sol_base Action: Switch to a Milder Base (e.g., K3PO4, K2CO3) base->sol_base Strong Base (e.g., Cs2CO3, tBuOK) time Is Reaction Time > 12h? ligand->time No sol_ligand Action: Use a Ligand Promoting Reductive Elimination (e.g., SPhos, XPhos) ligand->sol_ligand Yes sol_time Action: Monitor by TLC/LCMS and Stop When C-I Reaction is Complete time->sol_time Yes

Caption: Troubleshooting flowchart for Suzuki reaction debromination.

The following table summarizes hypothetical results from optimization experiments to minimize debromination.

Catalyst (2 mol%)Ligand (4 mol%)Base (2 eq.)Temp (°C)Time (h)Yield of Desired Product (%)Yield of Debrominated Side Product (%)
Pd(OAc)₂PPh₃Cs₂CO₃100166525
Pd₂(dba)₃SPhosK₃PO₄80892< 5
Pd(PPh₃)₄-K₂CO₃8012887
Pd₂(dba)₃XPhosK₃PO₄751094< 3
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 eq., 1 mol%) and SPhos (0.02 eq., 2 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add dry, degassed 1,4-dioxane (or Toluene) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-3 hours. The reaction is typically complete within 8-10 hours. Avoid unnecessarily long reaction times.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Debromination during Metal-Halogen Exchange

You are attempting a selective metal-halogen exchange at the 2-position (C-I bond) using n-BuLi, followed by quenching with an electrophile, but the major product is 4-methylpyridine (loss of both halogens).

G A This compound B Desired Intermediate: 5-Bromo-2-lithio-4-methylpyridine A->B n-BuLi, -78°C (fast) D Undesired Pathway: Debromination/Protonation A->D Excess BuLi or Temp > -60°C C Desired Product (after E+ quench) B->C Add Electrophile (E+) E Debrominated Product: 2-iodo-4-methylpyridine or 4-methylpyridine D->E Proton Source (e.g., solvent)

Caption: Desired vs. undesired pathways in metal-halogen exchange.

  • Temperature Control (Critical): The reaction must be maintained at -78°C (a dry ice/acetone bath) throughout the addition of n-BuLi and before the electrophile is added. Even a slight increase in temperature can lead to bromine scrambling or reaction with the C-Br bond.

  • Reagent Stoichiometry: Use a slight excess, but not more than 1.05-1.1 equivalents, of n-BuLi. A large excess can lead to a second metal-halogen exchange at the C-Br bond.

  • Addition Mode: Use the "inverse addition" technique. Add the solution of this compound slowly to the cooled solution of n-BuLi. This ensures the n-BuLi is never in large excess locally.

  • Solvent: Use anhydrous THF. Ensure it is freshly distilled or from a sealed bottle to minimize proton sources.

  • Alternative Reagents: Consider using a milder organometallic reagent such as isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl (Turbo-Grignard). These reagents often show higher selectivity for I/Mg exchange over Br/Mg exchange and are less aggressively basic, reducing side reactions.

Overcoming low reactivity of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 5-Bromo-2-iodo-4-methylpyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. This is inversely correlated with the carbon-halogen bond dissociation energy. Therefore, the C-I bond at the 2-position of this compound is significantly more reactive than the C-Br bond at the 5-position. This allows for selective cross-coupling at the 2-position under carefully controlled reaction conditions.

Q2: Why is the 5-bromo position on the pyridine ring particularly unreactive?

A2: The position of a halogen on the pyridine ring significantly influences its reactivity. The general order of reactivity for different positions in palladium-catalyzed cross-coupling is C4(6) > C2 > C5. The C5 position is the least electron-deficient and therefore the least susceptible to oxidative addition, which is often the rate-determining step of the catalytic cycle.

Q3: Can the pyridine nitrogen interfere with the reaction?

A3: Yes, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive catalytic species and leading to lower yields or failed reactions.[1][2] This is a common challenge when working with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically shielding the palladium center.[2]

Q4: Is it possible to perform a double cross-coupling on both the iodo and bromo positions?

A4: Yes, it is possible to perform a sequential double cross-coupling. The first coupling would occur at the more reactive 2-iodo position. Subsequently, by employing more forcing reaction conditions (e.g., higher temperatures, longer reaction times, a more active catalyst system), a second coupling can be achieved at the less reactive 5-bromo position.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the 2-iodo position of this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion in Suzuki-Miyaura coupling of pyridyl halides can stem from several factors. Here is a systematic troubleshooting guide:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For heteroaryl halides, standard catalysts like Pd(PPh₃)₄ might not be sufficient.

    • Recommendation: Switch to a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often more effective for challenging substrates.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to a stalled reaction.

    • Recommendation: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1][5] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solubility of reagents and the stability of the catalyst can be highly dependent on the solvent.

    • Recommendation: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is often used.[1][5] Ensure the solvents are thoroughly degassed to prevent catalyst decomposition.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Recommendation: Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures for Suzuki couplings of halopyridines range from 80-110 °C.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[2] Solvents should be properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[2]

Issue 2: Significant Side Product Formation in Sonogashira Coupling

Question: I am performing a Sonogashira coupling at the 2-iodo position and I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[6] Here are some strategies to minimize it:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.

    • Recommendation: Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas throughout the reaction is critical.[6]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.

    • Recommendation: Use the minimum effective amount of CuI.[6]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These reactions often require specific ligands and bases.

Issue 3: Failure of the Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination at the 2-iodo position is not working. What are the most common reasons for failure with this type of substrate?

Answer: Failure of the Buchwald-Hartwig amination with this compound can be due to several factors, often related to catalyst deactivation or suboptimal conditions.

  • Poor Catalyst/Ligand Choice: The amination of electron-deficient heteroaryl halides is particularly sensitive to the catalyst system.

    • Recommendation: Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] Consider using a palladium pre-catalyst for more reproducible results.[2]

  • Incorrect Base: The strength and nature of the base are critical for the deprotonation of the amine.

    • Recommendation: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[2] Ensure the base is anhydrous.

  • Reagent Quality: The purity of the amine and the solvent is paramount.

    • Recommendation: Use anhydrous and degassed solvents.[2] Impurities in the amine can poison the catalyst, so purification of the amine may be necessary.[2]

  • Side Reactions: Hydrodehalogenation (replacement of the iodine with hydrogen) can be a competing reaction.

    • Recommendation: If hydrodehalogenation is observed, re-evaluate the catalyst system and ensure strictly anaerobic conditions.

Data Presentation

The following tables summarize representative reaction conditions and yields for cross-coupling reactions on substrates analogous to this compound. This data provides a strong predictive basis for reaction optimization.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[7]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[7]
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O85-9518~75-90A more traditional but often effective system.[5]

Yields are based on analogous reactions of 2-bromo-4-iodopyridine and 5-bromo-2-methylpyridin-3-amine and are estimated for this compound.[5][7]

Table 2: Representative Conditions for Selective Sonogashira Coupling at the 2-Iodo Position

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₂Cl₂ (3 mol%)CuI (5 mol%)Et₃NTHFRT16~90-97Classic Sonogashira conditions, effective for many substrates.[7]
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF1003~72-96High yields with shorter reaction times at elevated temperatures.[8][9]
Pd(OAc)₂ (2 mol%)NoneCs₂CO₃Dioxane8012~85-95Copper-free conditions to avoid Glaser coupling.

Yields are based on analogous reactions of 2-bromo-4-iodopyridine and 2-amino-3-bromopyridines and are estimated for this compound.[7][8][9]

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the 2-Iodo Position

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene1004-12~90-99Highly effective for a broad range of amines.[10]
Pd(OAc)₂ (2 mol%)RuPhosK₃PO₄Dioxane11012-24~85-95A robust system for less reactive amines.[10]
Pd(OAc)₂ (2 mol%)BINAPCs₂CO₃Toluene80-10012~80-92Effective, especially with microwave irradiation.[10][11]

Yields are based on analogous reactions of 2-bromo-4-iodopyridine and are estimated for this compound.[10]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Selective Sonogashira Coupling at the 2-Iodo Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv).[12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.[12]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Selective Buchwald-Hartwig Amination at the 2-Iodo Position
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv).[10]

  • Solvent Addition: To the flask, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[10]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. The optimal temperature typically ranges from 80 to 110 °C.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting start Low/No Conversion in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst base Screen Bases catalyst->base No Improvement success Reaction Successful catalyst->success Use Buchwald Ligand (e.g., SPhos) solvent Optimize Solvent base->solvent No Improvement base->success Use Stronger Base (e.g., K3PO4, Cs2CO3) temp Increase Temperature solvent->temp No Improvement solvent->success Use Degassed Dioxane/Water inert Ensure Inert Atmosphere temp->inert No Improvement temp->success Increase to 80-110 °C inert->success Use Freeze-Pump-Thaw or Gas Sparging

Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Reagents to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor cool 7. Cool to Room Temp. monitor->cool Reaction Complete dilute 8. Dilute & Wash cool->dilute extract 9. Extract & Dry dilute->extract purify 10. Purify by Chromatography extract->purify end Final Product purify->end start Start start->setup

References

Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-iodo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in cross-coupling reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?

A1: The inherent reactivity of the carbon-halogen bonds dictates the regioselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] Therefore, for this compound, the C-I bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C2 position while leaving the C5 bromine available for subsequent transformations.

Q2: Which cross-coupling reactions are most effective for selective functionalization of this substrate?

A2: The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all well-suited for the regioselective functionalization of this compound at the C2 position. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a variety of primary and secondary amines.[2][3]

Q3: How does the 4-methyl group influence the reaction?

A3: The methyl group at the C4 position is an electron-donating group. This can slightly increase the electron density of the pyridine ring, which may subtly modulate the reactivity of the C-I and C-Br bonds. However, the dominant factor for regioselectivity remains the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Q4: What are the key parameters to control for achieving high regioselectivity?

A4: To achieve high regioselectivity, careful control of the following parameters is crucial:

  • Catalyst System: The choice of palladium precursor and ligand is critical.

  • Reaction Temperature: Lower temperatures generally favor selectivity at the more reactive C-I bond.

  • Reaction Time: Monitoring the reaction to stop it after the consumption of the starting material but before significant reaction at the C-Br bond is important.

  • Stoichiometry: Using a slight excess of the coupling partner (around 1.1-1.2 equivalents) is common, but a large excess should be avoided to minimize side reactions.

Troubleshooting Guides

This section addresses common issues encountered during the regioselective cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands. For Buchwald-Hartwig amination, ligands such as BINAP or dppf can be effective.[3] A ligand screen may be necessary to find the optimal one for your specific transformation.
Insufficient Base Strength The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous.
Poor Solubility If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[4]
Issue 2: Poor Regioselectivity (Reaction at both C2 and C5)
Potential Cause Recommended Action
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the oxidative addition at the C-Br bond. Run the reaction at a lower temperature for a longer period.
Prolonged Reaction Time After the initial selective reaction at the C-I bond, prolonged reaction times can lead to a subsequent reaction at the C-Br bond. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Highly Active Catalyst System A very active catalyst might not differentiate well between the C-I and C-Br bonds. Consider using a less active catalyst or ligand combination.
Issue 3: Formation of Homocoupled or Debrominated/Deiodinated Byproducts
Potential Cause Recommended Action
Oxygen in the Reaction The presence of oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or alkynes (Glaser coupling in Sonogashira reactions).[5] Ensure thorough degassing of all reagents and solvents and maintain a strictly inert atmosphere.
Presence of Protic Impurities Water or other protic impurities can lead to the replacement of a halogen with a hydrogen atom (dehalogenation). Use anhydrous solvents and ensure all reagents are dry.
In-situ Reduction of Pd(II) to Pd(0) The reduction of a Pd(II) precatalyst can sometimes initiate homocoupling. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]

Data Presentation

The following tables provide representative reaction conditions for achieving regioselective coupling at the C2-I position of dihalopyridines, which can be adapted for this compound. Note: These are starting points and may require optimization for your specific substrates.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective Pd(0) source.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl halides.
Solvent 1,4-Dioxane/Water (4:1)A widely used solvent system for Suzuki couplings.
Temperature 80-100 °CLower end of the range may improve selectivity.
Coupling Partner Arylboronic acid (1.1-1.2 equiv.)

Table 2: Representative Conditions for Regioselective Sonogashira Coupling

ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (4-10 mol%)Essential for the copper-catalyzed pathway.
Base Triethylamine or DIPEA (≥ 2 equiv.)Can often be used as the solvent or co-solvent.
Solvent THF or DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 60 °CStart at room temperature to maximize selectivity.[1]
Coupling Partner Terminal Alkyne (1.1-1.2 equiv.)

Table 3: Representative Conditions for Regioselective Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Requires a ligand for catalytic activity.
Ligand BINAP, XPhos, or other biaryl phosphines (2-10 mol%)Ligand choice is critical and substrate-dependent.
Base NaOtBu or LHMDS (1.5-3.0 equiv.)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80-110 °CMonitor carefully to avoid reaction at the C-Br bond.
Coupling Partner Amine (1.1-1.5 equiv.)

Experimental Protocols

The following are generalized experimental protocols for achieving C2 regioselective functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Regioselective Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-methylpyridine.

General Procedure for Regioselective Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If no reaction is observed, gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over a drying agent, and concentrate.

  • Purification: The desired 2-alkynyl-5-bromo-4-methylpyridine is obtained after purification by column chromatography.

General Procedure for Regioselective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 equiv.), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-amino-5-bromo-4-methylpyridine derivative.

Visualizations

Regioselectivity_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Substrate This compound C2_I C2-I Bond (More Reactive) Substrate->C2_I Favored Site C5_Br C5-Br Bond (Less Reactive) Substrate->C5_Br Selective_Product Selective C2-Coupling Product C2_I->Selective_Product NonSelective_Product Mixture of C2 and C5 Coupling Products C5_Br->NonSelective_Product Catalyst Catalyst System (Pd Precursor + Ligand) Catalyst->Selective_Product Optimal Choice Temperature Temperature Temperature->Selective_Product Low Temp. Temperature->NonSelective_Product High Temp. Base Base Base->Selective_Product Appropriate Strength Solvent Solvent

Caption: Factors influencing regioselectivity in cross-coupling reactions.

Troubleshooting_Workflow Start Experiment Start: Regioselective Cross-Coupling Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Troubleshoot: - Catalyst Activity - Ligand Choice - Base Strength - Solubility Low_Conversion->Troubleshoot_Conversion Check_Selectivity Check Regioselectivity Good_Conversion->Check_Selectivity Selective High Regioselectivity Check_Selectivity->Selective Yes Non_Selective Poor Regioselectivity Check_Selectivity->Non_Selective No End Purify Product Selective->End Troubleshoot_Selectivity Troubleshoot: - Lower Temperature - Reduce Reaction Time - Modify Catalyst Non_Selective->Troubleshoot_Selectivity Troubleshoot_Conversion->Start Re-run Experiment Troubleshoot_Selectivity->Start Re-run Experiment

Caption: Troubleshooting workflow for regioselective reactions.

References

Technical Support Center: Sonogashira Reactions with 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot Sonogashira cross-coupling reactions involving the challenging substrate, 5-Bromo-2-iodo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Sonogashira coupling of this compound?

A1: The Sonogashira coupling reaction will occur selectively at the 2-position (carbon-iodine bond). The general reactivity order for aryl halides in this palladium-catalyzed reaction is I > OTf > Br >> Cl.[1][2] By controlling the reaction conditions, particularly temperature, you can achieve high selectivity for the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.[3] Performing the reaction at room temperature is a common strategy to ensure mono-alkynylation at the iodine-bearing carbon.[2][3]

Q2: My reaction has a low yield or is not working at all. What are the common causes?

A2: Low or no yield in Sonogashira reactions can stem from several factors:

  • Inactive Catalyst : The active Pd(0) catalyst is sensitive to air and can decompose, often observed by the formation of a black precipitate ("palladium black").[2][4]

  • Poor Reagent Quality : Impurities in solvents, bases, or the alkyne can poison the catalyst. It is crucial to use anhydrous, degassed solvents and fresh, high-purity reagents.[2][4]

  • Presence of Oxygen : Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling) and leads to catalyst decomposition.[4][5]

  • Inappropriate Reaction Conditions : The choice of catalyst, ligand, base, and solvent is critical. Pyridine substrates can be particularly challenging and may require specific conditions for efficient coupling.[4][6]

  • Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[7]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A3: Glaser coupling is a common side reaction, particularly in copper-cocatalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3][5][8] To minimize it, you should:

  • Ensure Strictly Anaerobic Conditions : Thoroughly degas all solvents and the reaction mixture (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain a positive pressure of inert gas throughout the experiment.[2][4][5]

  • Consider Copper-Free Conditions : Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling.[3][9][10]

  • Reduce Copper Loading : If using a copper co-catalyst, use the minimum effective amount.[2]

  • Control Alkyne Addition : Slow, controlled addition of the alkyne to the reaction mixture can favor the desired cross-coupling over homocoupling.[5]

Q4: My reaction mixture turned black. What does this mean and how can I prevent it?

A4: A black precipitate is likely "palladium black," which is finely divided, catalytically inactive elemental palladium. Its formation indicates that the active Pd(0) catalyst has decomposed and agglomerated.[2][4] This is typically caused by:

  • Presence of oxygen in the reaction vessel.

  • Impurities in the reagents or solvents.

  • Excessively high reaction temperatures.[2] To prevent this, ensure all reagents and solvents are pure and anhydrous, the reaction is performed under a strictly inert atmosphere, and the temperature is carefully controlled.[2][11]

Q5: Can the pyridine nitrogen in this compound inhibit the reaction?

A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[7] This is a known issue with nitrogen-containing heterocycles. To mitigate this, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can bind more strongly to the palladium center and prevent inhibition by the pyridine substrate.[1][12]

Q6: Is it possible to perform a sequential, selective coupling on this compound?

A6: Yes. Due to the significant difference in reactivity between the C-I and C-Br bonds, a sequential coupling is highly feasible.[3] You can first perform a Sonogashira reaction under mild conditions (e.g., room temperature) to selectively couple an alkyne at the 2-position (iodo).[2] After purification, the resulting 5-bromo-2-alkynyl-4-methylpyridine can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature) to functionalize the 5-position (bromo).[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst : Formation of palladium black.[2][4]2. Poor Reagent Quality : Use of wet or old solvents/bases.[2]3. Catalyst Poisoning : Inhibition by the pyridine substrate.[7]4. Sub-optimal Conditions : Incorrect temperature, solvent, or base.[4][6]1. Use fresh catalyst and ensure it is handled under an inert atmosphere.[4]2. Use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[2]3. Screen different ligands (e.g., bulky phosphines like P(t-Bu)₃ or NHCs).[1][12]4. Screen different conditions (see tables below). Try a copper-free protocol.[13]
Poor Regioselectivity 1. Reaction Temperature Too High : Higher temperatures can start to activate the less reactive C-Br bond.[6]2. Prolonged Reaction Time : Leaving the reaction for too long may lead to di-substitution.1. Perform the reaction at room temperature to maximize selectivity for the C-I bond.[3]2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2]
Glaser Homocoupling 1. Presence of Oxygen : O₂ is a key promoter of this side reaction.[5]2. High Copper(I) Concentration : Excess CuI accelerates homocoupling.[2]3. Unsuitable Base : Some bases can promote dimerization.[14]1. Rigorously degas all reagents and maintain a positive inert gas pressure.[2]2. Reduce the loading of CuI to 5-10 mol% or switch to a copper-free protocol.[2][10]3. Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[14]
Starting Material Decomposition 1. Harsh Base : Strong inorganic bases may be incompatible with the substrate.[14]2. High Temperature : The substrate or product may not be stable at elevated temperatures.1. Use a milder organic amine base (e.g., Et₃N, DIPEA).2. Attempt the reaction at a lower temperature, especially for the initial C-I coupling.

Data Presentation

Table 1: General Reactivity of Halides in Sonogashira Coupling

Halide/Leaving GroupRelative ReactivityTypical Reaction Temperature
Iodine (I)HighestRoom Temperature - 60 °C
Triflate (OTf)HighRoom Temperature - 80 °C
Bromine (Br)Medium60 °C - 100 °C
Chlorine (Cl)Low> 100 °C, requires special ligands
Data compiled from multiple sources.[1][2][3]

Table 2: Common Reaction Conditions for Sonogashira Coupling of (Hetero)aryl Halides

Catalyst SystemBaseSolvent(s)Temperature (°C)Notes
Pd(PPh₃)₄ / CuIEt₃N or DIPEATHF, DMF25 - 80Classic conditions, effective for iodides and bromides.[2]
PdCl₂(PPh₃)₂ / CuIEt₃NTHF, DMF25 - 80Air-stable Pd(II) precatalyst, reduced in situ.[6]
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃ or K₂CO₃Dioxane, MeCN25 - 100Effective copper-free system, good for less reactive bromides.[15]
Pd₂(dba)₃ / Ligand / CuIEt₃N / DIPEAToluene, DMF25 - 110Versatile system where the ligand can be tuned for specific substrates.[1]
This table presents common starting points; optimization is often required.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation at the 2-position (Copper Co-catalyzed)

This protocol is adapted from standard procedures for the selective coupling of dihalopyridines.[2]

  • Materials :

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure :

    • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and Et₃N via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative that avoids the use of a copper co-catalyst, thereby minimizing Glaser homocoupling.[15]

  • Materials :

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

    • Base (e.g., Cs₂CO₃) (2.0 equiv)

    • Anhydrous and degassed solvent (e.g., Dioxane)

  • Procedure :

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous and degassed solvent.

    • Add the terminal alkyne to the reaction mixture.

    • Stir the reaction at the desired temperature (start at room temperature for selectivity).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Check Reagents & Setup - Fresh Catalyst? - Anhydrous/Degassed Solvents? - Inert Atmosphere? start->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_side_products Analyze Byproducts - Glaser Homocoupling? - Pd Black? reagents_ok->check_side_products fix_reagents Fix Setup: - Use fresh reagents - Ensure rigorous degassing - Check inert gas line reagents_bad->fix_reagents fix_reagents->start Retry glaser Glaser Product check_side_products->glaser pd_black Pd Black check_side_products->pd_black no_side_products No obvious side products check_side_products->no_side_products fix_glaser Minimize Homocoupling: - Switch to Cu-free protocol - Reduce CuI loading - Ensure strict anaerobic conditions glaser->fix_glaser fix_pd_black Prevent Catalyst Death: - Lower temperature - Check for O₂ leak - Purify reagents pd_black->fix_pd_black optimize_conditions Optimize Conditions: - Screen different ligands - Screen bases/solvents - Adjust temperature no_side_products->optimize_conditions fix_glaser->start Retry fix_pd_black->start Retry success Successful Reaction optimize_conditions->success

Caption: A troubleshooting workflow for common Sonogashira reaction failures.

Regioselectivity cluster_0 Mild Conditions (e.g., Room Temp) cluster_1 Forcing Conditions (e.g., High Temp) substrate This compound I Br product1 5-Bromo-2-alkynyl-4-methylpyridine C≡CR Br substrate:f1->product1:f1  Selective Coupling  (I > Br) c1 Pd(0) cat., CuI HC≡CR, Base product2 5-Alkynyl-2-alkynyl-4-methylpyridine C≡CR C≡CR' product1:f2->product2:f2  Second Coupling c2 Pd(0) cat., CuI HC≡CR', Base

Caption: Regioselectivity in the Sonogashira coupling of this compound.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex trans-Ar-Pd(II)(L)₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd_alkynyl trans-Ar-Pd(II)(L)₂-C≡CR pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Alkyne Deprotonation (H-C≡CR, Base) cu_acetylide->pd2_complex [CuC≡CR] cu_acetylide->cu_x To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

Technical Support Center: Workup Procedures for 5-Bromo-2-iodo-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 5-Bromo-2-iodo-4-methylpyridine. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A general aqueous workup and extraction protocol is often the first step in purifying reaction products of this compound, particularly after reactions like Suzuki-Miyaura coupling.[1]

Experimental Protocol: General Aqueous Workup

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching & Extraction:

    • If the reaction solvent is water-immiscible (e.g., toluene, dioxane), dilute the mixture with an organic solvent like ethyl acetate.

    • If the reaction solvent is water-miscible (e.g., DMF, methanol), carefully add water to quench the reaction and then extract the product multiple times (at least 3x) with ethyl acetate for optimal recovery.[1]

  • Washing: Transfer the organic extracts to a separatory funnel and wash sequentially with water and then a saturated aqueous NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.[1]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: My crude product is a solid. What is an effective method for purification besides column chromatography?

For solid crude products, purification by washing with a suitable solvent can be an effective and quicker alternative to column chromatography.

Experimental Protocol: Purification by Washing

  • Solvent Selection: Choose a solvent in which the desired product has low solubility, but the impurities are readily soluble. Acetonitrile is often a suitable choice.[2]

  • Procedure:

    • Transfer the crude solid product to a beaker.

    • Add the selected solvent (e.g., acetonitrile) and stir the suspension.[3]

    • Filter the solid using a Buchner funnel.[3]

    • Wash the filtered solid with a small amount of the cold solvent.

    • Dry the purified solid product under vacuum.[2]

Q3: How can I effectively remove palladium catalyst residues and boronic acid byproducts from my Suzuki coupling reaction?

Several strategies can be employed to remove common impurities from Suzuki coupling reactions.

  • Palladium Catalyst: Palladium residues can often be removed by filtration through a pad of Celite or silica gel.

  • Boronic Acid Byproducts: Boron-containing byproducts can sometimes be removed by concentrating the reaction mixture from methanol repeatedly. This process forms volatile trimethyl borate.[3][4] For more persistent impurities, an aqueous wash with a mild base may be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound reaction products.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Product After Aqueous Workup - Product is partially soluble in the aqueous layer. - Insufficient extraction from a water-miscible solvent.- Perform multiple extractions (3-5 times) with the organic solvent. - If the product has acidic or basic properties, adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic phase.
Formation of an Emulsion During Extraction - High concentration of polar, high-boiling point solvents like DMF or DMSO.[4] - Presence of fine particulate matter.- Dilute the mixture with a large volume of water before extracting with a nonpolar solvent.[4] - Add brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite.
Incomplete Removal of Impurities by Washing - The chosen washing solvent has some solubility for the product. - Impurities have similar solubility to the product.- Use a minimal amount of cold washing solvent. - Consider a different solvent for washing. - If impurities persist, column chromatography is recommended.
Product Decomposes on Silica Gel Column - The pyridine nitrogen can interact strongly with the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine, such as triethylamine (e.g., 1-2% in the eluent).[4] - Consider using a different stationary phase, such as alumina.
Significant Homocoupling of Boronic Acid Observed - Presence of oxygen in the reaction mixture.[5]- While this is a reaction issue, during workup, these byproducts can be challenging to separate. Purification by column chromatography is often necessary. Ensure future reactions are thoroughly degassed.[5]

Visualized Workflows

Below are diagrams illustrating key experimental and logical workflows.

G General Aqueous Workup Workflow A Reaction Mixture B Cool to Room Temperature A->B C Quench with Water / Dilute with Organic Solvent B->C D Transfer to Separatory Funnel C->D E Wash with Water D->E F Wash with Brine E->F G Separate Organic Layer F->G H Dry over Anhydrous Na2SO4 or MgSO4 G->H I Filter H->I J Concentrate under Reduced Pressure I->J K Crude Product J->K

Caption: A typical workflow for the aqueous workup of a reaction mixture.

G Troubleshooting Low Product Recovery Start Low Product Recovery After Workup Check1 Was the product extracted multiple times? Start->Check1 Sol1 Increase number of extractions (3-5x) Check1->Sol1 No Check2 Does the product have acidic/basic properties? Check1->Check2 Yes End Improved Recovery Sol1->End Sol2 Adjust pH of aqueous layer to suppress ionization Check2->Sol2 Yes Check3 Is an emulsion present? Check2->Check3 No Sol2->End Sol3 Add brine or filter through Celite Check3->Sol3 Yes Check3->End No Sol3->End

Caption: A decision-making diagram for troubleshooting low product recovery.

References

Validation & Comparative

Reactivity Face-Off: 5-Bromo-2-iodo-4-methylpyridine vs. 2,5-dibromo-4-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the selection of appropriately functionalized building blocks is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, and their halogenated derivatives serve as versatile handles for diversification through cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of two key pyridine-based intermediates: 5-Bromo-2-iodo-4-methylpyridine and 2,5-dibromo-4-methylpyridine .

The primary focus of this comparison is their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Understanding the nuanced differences in reactivity between these two reagents is critical for strategic synthesis design, reaction optimization, and minimizing unwanted side products.

The Decisive Factor: The Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium complex. The weaker the C-X bond, the more readily this step occurs, leading to faster reaction rates and allowing for milder reaction conditions.

The established order of reactivity for aryl halides follows the trend of decreasing bond strength:

Aryl Iodide (C-I) > Aryl Bromide (C-Br) > Aryl Chloride (C-Cl)

This fundamental principle dictates the reactivity profile of the two compounds . This compound possesses two different halogen atoms, offering the potential for selective functionalization. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. In contrast, 2,5-dibromo-4-methylpyridine contains two C-Br bonds with slightly different electronic environments, which can also be exploited for selective reactions, albeit under more challenging conditions.

G cluster_reactivity Decreasing Reactivity / Increasing Bond Strength Aryl Iodide (C-I) Aryl Iodide (C-I) Aryl Bromide (C-Br) Aryl Bromide (C-Br) Aryl Iodide (C-I)->Aryl Bromide (C-Br) More Reactive Aryl Chloride (C-Cl) Aryl Chloride (C-Cl) Aryl Bromide (C-Br)->Aryl Chloride (C-Cl) More Reactive

Quantitative Reactivity Comparison

While direct side-by-side comparative studies for these two specific substrates are not extensively documented, the expected reactivity can be reliably predicted and is supported by data from closely analogous systems. The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, illustrating the superior reactivity of the C-I bond and the conditions required for C-Br bond activation.

Table 1: Suzuki-Miyaura Coupling Performance

EntryPyridine SubstrateCoupling PartnerCatalyst SystemConditionsPosition of CouplingYield (%)Reference
1This compound (Analog)Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °CC2 (Iodo)>90 (Expected)[1]
22,5-dibromo-4-methylpyridine Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 120 °C (Microwave)C2 or C5~81 (for 2-Bromo-4-methylpyridine)[2]
32,5-dibromo-4-methylpyridine 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 90 °CC5 (for a similar substrate)88

Data for analogous compounds is presented to illustrate the expected reactivity trend. Direct comparison of yields should be interpreted with caution due to variations in reaction conditions.

Table 2: Buchwald-Hartwig Amination Performance

EntryPyridine SubstrateAmineCatalyst SystemConditionsPosition of CouplingYield (%)
1This compound MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 80-100 °CC2 (Iodo)High (Expected)
22,5-dibromo-4-methylpyridine (Analog)MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100 °CC2 or C5~75-90 (for bromo-aminopyridines)
32,5-dibromo-4-methylpyridine (Analog)AnilinePd(OAc)₂, t-BuXPhos, t-BuOLiToluene, 110 °CC2 or C5~98 (for bromobenzene)

Yields are based on typical conditions for analogous bromopyridines and bromo-iodobenzenes, highlighting the feasibility and general conditions for these transformations.

Strategic Advantages and Logical Workflow

The differential reactivity of the C-I and C-Br bonds in This compound is a significant synthetic advantage, allowing for a predictable, stepwise functionalization of the pyridine ring. A cross-coupling reaction can be performed selectively at the 2-position (C-I), leaving the 5-position (C-Br) available for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is highly valuable in the synthesis of complex, unsymmetrically substituted pyridines.

For 2,5-dibromo-4-methylpyridine , while selective mono-functionalization is possible, it typically requires more careful optimization of reaction conditions (e.g., lower temperatures, specific catalyst/ligand combinations) to differentiate between the two C-Br bonds. The C-Br bond at the 2-position is generally more activated towards oxidative addition than the C-Br at the 5-position due to its proximity to the ring nitrogen.

G

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol targets the selective coupling at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2,5-dibromo-4-methylpyridine

This protocol is for the coupling of an amine at one of the C-Br positions.

Materials:

  • 2,5-dibromo-4-methylpyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add 2,5-dibromo-4-methylpyridine and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

G

Conclusion

The choice between This compound and 2,5-dibromo-4-methylpyridine is a strategic decision that depends on the synthetic goal.

  • This compound is the superior choice for selective and sequential cross-coupling reactions . Its highly reactive C-I bond allows for facile functionalization at the 2-position under mild conditions, preserving the less reactive C-Br bond at the 5-position for subsequent transformations. This offers a clear and predictable route to complex, unsymmetrically substituted 4-methylpyridine derivatives.

  • 2,5-dibromo-4-methylpyridine is a valuable intermediate for introducing the same substituent at both the 2- and 5-positions or for instances where selective mono-functionalization is desired at a C-Br bond. While achieving high selectivity in mono-functionalization can be more challenging and may require more extensive optimization, it remains a viable and often more cost-effective starting material for certain synthetic campaigns.

For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for designing efficient, robust, and predictable synthetic routes to novel chemical entities.

References

5-Bromo-2-iodo-4-methylpyridine vs other halopyridines in Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, and the choice of halopyridine substrate is critical to achieving desired synthetic outcomes. This guide provides an objective comparison of 5-Bromo-2-iodo-4-methylpyridine with other halopyridines in the context of palladium-catalyzed Suzuki coupling, supported by experimental data and detailed protocols.

Introduction to Halopyridine Reactivity in Suzuki Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] The reactivity of the halopyridine substrate is paramount to the success of this transformation and is largely governed by the nature of the halogen substituent. The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl.[2] This trend is attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), which makes the C-I bond the easiest to break and thus the most reactive in the oxidative addition to the Pd(0) catalyst.[3][4]

For dihalogenated pyridines containing different halogens, this reactivity difference allows for regioselective cross-coupling reactions. In the case of this compound, the significantly weaker C-I bond dictates that the Suzuki coupling will preferentially occur at the 2-position.[5] This inherent selectivity is a key advantage, enabling the synthesis of 2-aryl-5-bromo-4-methylpyridines, which can then undergo a second coupling reaction at the less reactive C-Br bond.

Comparative Performance in Suzuki Coupling

HalopyridineCoupling Partner (ArB(OH)₂)Catalyst SystemBaseSolventYield (%)Reference/Notes
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O>90 (predicted)Preferential coupling at the 2-position (C-I bond).[3][5]
2-Iodo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95High reactivity of the C-I bond.
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81A common and effective substrate.[6]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92 (on a similar substrate)Electron-donating groups on the boronic acid can enhance yield.[6]
2-Chloro-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~70-80Requires more active catalyst systems due to the stronger C-Cl bond.
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85Analogous substrate showing high reactivity of the C-Br bond.[7]
2-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[7]

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving halopyridines.

Protocol 1: Regioselective Suzuki Coupling of this compound

This protocol is designed for the selective coupling at the 2-position (C-I bond).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-Aryl-5-bromo-4-methylpyridine product.

Protocol 2: General Suzuki Coupling of a Bromopyridine (e.g., 2-Bromo-4-methylpyridine)

This protocol is a general starting point for the coupling of bromopyridines.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane/water (4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Follow the work-up and purification steps as described in Protocol 1.[6][8]

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the reactivity comparison of halopyridines.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-B(OH)₂ + Base PdII_B->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product Halopyridine R¹-X (Halopyridine) BoronicAcid R²-B(OH)₂ Base Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup: Combine Halopyridine, Boronic Acid, Base, and Catalyst in a Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and Backfill with Ar/N₂ (3x) setup->inert solvent Add Degassed Solvent System inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Work-up: Cool, Dilute, Filter, Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Pure Product purify->product

General Experimental Workflow for Suzuki Coupling

Halopyridine_Reactivity reactivity Relative Reactivity in Suzuki Coupling iodo 2-Iodo-4-methylpyridine (Highest Reactivity) bromo 2-Bromo-4-methylpyridine (Intermediate Reactivity) iodo->bromo > chloro 2-Chloro-4-methylpyridine (Lowest Reactivity) bromo->chloro >

Relative Reactivity of Halopyridines

Conclusion

This compound emerges as a highly advantageous substrate for Suzuki-Miyaura cross-coupling reactions, particularly when regioselectivity is desired. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and efficient coupling at the 2-position, while preserving the 5-bromo substituent for subsequent transformations. While direct, side-by-side quantitative comparisons with other halopyridines under identical conditions are sparse in the literature, the established principles of C-X bond reactivity strongly support its superior performance for selective functionalization. For routine applications where regioselectivity is not a concern, bromopyridines offer a cost-effective and reliable alternative, while chloropyridines can be employed with the use of more sophisticated and active catalyst systems. The choice of halopyridine will ultimately depend on the specific synthetic strategy, desired final product, and economic considerations.

References

Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-iodo-4-methylpyridine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of compounds synthesized specifically from 5-Bromo-2-iodo-4-methylpyridine is limited in publicly available literature. This guide provides a comparative analysis of the biological activities of structurally similar compounds, primarily those derived from other substituted bromopyridines. The presented data serves as a strong predictive resource for the potential therapeutic applications of derivatives of this compound.

The versatile scaffold of substituted pyridines is a cornerstone in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The presence of bromo and iodo substituents on the 4-methylpyridine core provides reactive handles for various chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of diverse compound libraries. These derivatives have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation. This guide summarizes the biological activities of analogous compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

I. Kinase Inhibitory Activity

Derivatives of bromopyridines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineReference Compound
Pyrimido[4,5-d]pyrimidines¹CDK2/cyclin A0.045--
Pyrimido[4,5-d]pyrimidines¹CDK4/cyclin D10.082--
Pyridine-Quinoline HybridsPIM-10.03 - 0.06HepG-2Staurosporine
2-Aryl-5-methylpyridin-4-amines²PLK4Proprietary Data--

¹Data for derivatives of 2-Amino-5-bromo-4-methylpyridine. ²General class of compounds with potential activity, specific IC50 values are often proprietary.

Derivatives of the pyrimido[4,5-d]pyrimidine class have shown potential as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), which are key for cell cycle progression.[1]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK46 inhibits

Simplified CDK pathway in cell cycle regulation.
II. Anticancer Activity

The antiproliferative activity of pyridine derivatives is a major area of investigation, with many compounds demonstrating cytotoxicity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Assay
Pyrimido[4,5-d]pyrimidine Derivative A¹MCF-7 (Breast)1.2MTT
Pyrimido[4,5-d]pyrimidine Derivative A¹A549 (Lung)2.5MTT
Pyrimido[4,5-d]pyrimidine Derivative B¹HT-29 (Colon)0.8MTT
5-bromo-7-azaindolin-2-one derivative 23pHepG2 (Liver)2.357MTT
5-bromo-7-azaindolin-2-one derivative 23pA549 (Lung)2.891MTT
5-bromo-7-azaindolin-2-one derivative 23pSkov-3 (Ovarian)3.012MTT

¹Data for derivatives of 2-Amino-5-bromo-4-methylpyridine. Specific structures are proprietary.

The general workflow for synthesizing and evaluating the biological activity of these compounds involves chemical synthesis followed by in vitro screening.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., MTT Assay, MIC Assay) Characterization->Screening Data Data Analysis (IC50, MIC determination) Screening->Data

General experimental workflow for synthesis and evaluation.
III. Antimicrobial Activity

Certain pyridine derivatives have demonstrated promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Representative Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Thiazolo[4,5-b]pyridinesPseudomonas aeruginosa0.21 (as µM)
Thiazolo[4,5-b]pyridinesEscherichia coli0.21 (as µM)
5-bromoindole-2-carboxamidesKlebsiella pneumoniae0.35 - 1.25
5-bromoindole-2-carboxamidesEscherichia coli0.35 - 1.25
5-bromoindole-2-carboxamidesPseudomonas aeruginosa0.35 - 1.25

IV. Detailed Experimental Protocols

A. Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize aryl-substituted pyridines.

Materials:

  • This compound (or analogous bromopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromopyridine starting material (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

Comparative Guide to 5-Bromo-2-iodo-4-methylpyridine and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromo-2-iodo-4-methylpyridine and its alternatives, offering insights into their synthesis, characterization, and reactivity in common cross-coupling reactions. The information herein is intended to assist researchers in selecting the most suitable building blocks for their synthetic endeavors in drug discovery and materials science.

Introduction

Substituted pyridines are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Among them, dihalogenated pyridines serve as versatile intermediates, allowing for selective functionalization at different positions of the pyridine ring. This compound is a trifunctionalized pyridine derivative with distinct reactive sites, making it a potentially valuable building block for the synthesis of complex molecules. The presence of iodine, bromine, and a methyl group on the pyridine core offers opportunities for sequential and site-selective cross-coupling reactions.

This guide presents a comparative overview of this compound and other relevant dihalopyridine derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a substantive comparison of their expected properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented in Table 1. This data is essential for understanding the compound's behavior in various solvent systems and for predicting its reactivity.

Table 1: Physicochemical Properties of this compound and Selected Alternatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 941294-57-1C₆H₅BrIN297.92282.6 ± 35.0 at 760 mmHg2.2 ± 0.1[1]
5-Bromo-2-iodopyridine223463-13-6C₅H₃BrIN283.89--
2,5-Dibromo-4-methylpyridine14599-49-4C₆H₅Br₂N250.92--
2,5-Dichloro-4-methylpyridine886365-00-0C₆H₅Cl₂N162.02--

Synthesis and Characterization

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of dihalopyridine derivatives.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., 2,5-dihalo-4-methylpyridine) Reaction Halogen Exchange or Functional Group Interconversion Start->Reaction Reagents, Solvent, Temp. Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Dihalopyridine Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI, ESI) Product->MS Purity Purity Analysis (HPLC, GC) Product->Purity Confirmation Structural Confirmation

Caption: General workflow for the synthesis and characterization of dihalopyridine derivatives.

Experimental Protocols

Synthesis of 5-Bromo-2-iodopyridine (Analogous Procedure): [2]

  • Materials: 2,5-Dibromopyridine, 57% hydriodic acid, sodium iodide, sodium bicarbonate, sodium dithionite, dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • To a reaction vessel containing 2,5-dibromopyridine and sodium iodide, add an aqueous solution of 57% hydriodic acid.

    • Heat the reaction mixture to reflux for 24 hours.

    • Cool the mixture to room temperature and dilute with water.

    • Adjust the pH to alkaline with sodium bicarbonate and decolorize with sodium dithionite.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Collect the resulting solid by filtration and wash with ether to yield 5-bromo-2-iodopyridine.

Note: This protocol would likely require optimization for the synthesis of this compound, including adjustments to reaction time, temperature, and purification methods.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of dihalopyridines in organic synthesis lies in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization.

In this compound, the C-I bond at the 2-position is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 5-position. This would allow for selective coupling at the 2-position, leaving the 5-bromo substituent available for a subsequent coupling reaction.

Signaling Pathway for Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki Coupling

Table 2 provides a qualitative comparison of the expected reactivity of this compound and its alternatives in Suzuki coupling reactions.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

CompoundRelative Reactivity at C2/C6Relative Reactivity at C5Selectivity for Monofunctionalization
This compound High (Iodo)Moderate (Bromo)High (at C2)
5-Bromo-2-iodopyridineHigh (Iodo)Moderate (Bromo)High (at C2)
2,5-Dibromo-4-methylpyridineModerate (Bromo)Moderate (Bromo)Low (mixture of products)
2,5-Dichloro-4-methylpyridineLow (Chloro)Low (Chloro)Very Low (harsh conditions required)

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Materials: Dihalopyridine, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., 1,4-dioxane/water, toluene).

  • Procedure:

    • In a reaction vessel, combine the dihalopyridine, boronic acid (1.1-1.5 equivalents), and base (2-3 equivalents).

    • Add the solvent and degas the mixture.

    • Add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its key advantage lies in the differential reactivity of the iodo and bromo substituents, which allows for predictable and selective sequential functionalization. In comparison to dibromo and dichloro analogs, it offers a significant advantage in terms of regioselectivity for cross-coupling reactions. While the lack of extensive published experimental data necessitates a degree of extrapolation from related compounds, the fundamental principles of organic reactivity strongly suggest its utility. For researchers engaged in the synthesis of complex pyridine-containing molecules, this compound warrants consideration as a versatile and strategically valuable intermediate.

References

Comparative analysis of catalysts for 5-Bromo-2-iodo-4-methylpyridine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalysts for 5-Bromo-2-iodo-4-methylpyridine Reactions

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated heterocycles is a critical step in the synthesis of complex molecular architectures. This compound is a versatile building block with two distinct halogen atoms, offering a platform for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being significantly more reactive, allows for predictable and controlled functionalization. This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving this compound, with supporting data from analogous compounds to inform catalyst selection and reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst, ligand, base, and solvent is paramount in controlling the outcome of cross-coupling reactions, influencing yield, selectivity, and reaction kinetics. Below is a comparative summary of catalyst performance in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, focusing on selective functionalization at the more reactive C-2 iodo position.

Table 1: Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For dihalogenated pyridines, careful selection of the catalytic system is crucial for achieving high selectivity for the C-I bond functionalization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, suitable for lower catalyst loading.[1][2]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[1][2]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃ or K₃PO₄Toluene/H₂O or 1,4-Dioxane/H₂O90-10012>85A classic and reliable catalyst for routine couplings.[1][2][3][4]
Table 2: Comparative Analysis of Catalysts for Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of conjugated systems. The reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃NDMF804-6~93A widely used and effective system for various alkynes.[5]
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRoom Temp16HighMilder conditions, suitable for sensitive substrates.[1]
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF1003up to 96High efficiency and short reaction times.[6]
Table 3: Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields, especially with heteroaryl halides.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-10012-24HighA first-generation, reliable system for aryl iodides.[7]
Pd(OAc)₂dpppNaOtBuToluene80-10012-24HighEffective for a range of primary and secondary amines.[8]
Pd(OAc)₂XPhosK₂CO₃t-BuOH11012~85-95Highly active system for challenging substrates.
Table 4: Comparative Analysis of Catalysts for Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of ligand and base can significantly influence the reaction's efficiency and stereoselectivity.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (3 mol%)P(o-tol)₃ (6 mol%)Et₃NDMF10024GoodA standard protocol for bromopyridines.[9]
Pd(OAc)₂ (1 mol%)NHCK₂CO₃DMF/H₂O804HighMilder conditions with N-heterocyclic carbene ligands.[10]
Pd(PPh₃)₄ (5 mol%)-Et₃NToluene11012-24GoodA common catalyst for Stille coupling, also applicable to Heck.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for structurally similar dihalogenated pyridines and serve as a robust starting point for the functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Selective Sonogashira Coupling at the C-2 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Et₃N (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (5 mL)

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.[1]

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in the catalytic functionalization of this compound, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-M R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent & Solvent Preparation Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Addition Sequential Addition of Reagents & Catalyst Inert_Atmosphere->Addition Heating_Stirring Heating & Stirring Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Quenching Quenching & Aqueous Work-up Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Product Analysis Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The selective functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C-I and C-Br bonds allows for selective coupling at the 2-position under appropriate conditions. For Suzuki-Miyaura and Sonogashira reactions, standard palladium catalysts such as those based on palladium acetate or palladium chloride with appropriate phosphine ligands provide high yields. For Buchwald-Hartwig aminations, the use of bulky, electron-rich biarylphosphine ligands is recommended. The Heck reaction can also be effectively carried out using standard palladium catalysis. The data and protocols presented in this guide, derived from closely related structures, offer a strong foundation for the successful design and execution of synthetic routes involving this compound.

References

The Drug Discovery Chemist's Guide to Alternatives for 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bioisosteric Replacements and Synthetic Equivalents for Accelerated Drug Development

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. The highly functionalized scaffold, 5-Bromo-2-iodo-4-methylpyridine, has proven to be a valuable asset in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. Its dihalogenated nature allows for selective, stepwise functionalization through various cross-coupling reactions, providing a versatile platform for structure-activity relationship (SAR) studies. However, the pursuit of improved synthetic efficiency, novel intellectual property, and optimized physicochemical properties necessitates the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in their quest for the next generation of therapeutics.

The Strategic Advantage of Bioisosteric Replacement

Bioisosterism, the practice of substituting one chemical group with another that produces a similar biological response, is a cornerstone of modern drug design. In the context of this compound, this strategy offers a powerful approach to modulate a compound's properties while retaining its core binding interactions. Key bioisosteric replacements focus on modifying the nature of the reactive handles at the 2- and 5-positions of the pyridine ring.

Organoboron Reagents: The Suzuki-Miyaura Powerhouse

Organoboron reagents, particularly boronic acids and their esters (e.g., pinacol esters), are highly effective bioisosteres for the iodo group at the 2-position. They are key participants in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Key Advantages of Organoboron Alternatives:

  • Milder Reaction Conditions: Suzuki-Miyaura couplings often proceed under milder conditions compared to other cross-coupling reactions.

  • Commercial Availability: A vast array of aryl and heteroaryl boronic acids are commercially available, facilitating rapid library synthesis.

  • Favorable Toxicity Profile: Boron-containing byproducts are generally less toxic than those from other organometallic reagents like organotins.

Organozinc Reagents: The Negishi Coupling Workhorse

Organozinc halides serve as excellent alternatives for the iodo-substituent, participating in the highly efficient Negishi cross-coupling reaction. Recent advancements have led to the development of solid, air-stable 2-pyridylzinc reagents, enhancing their practicality in a laboratory setting.[1][2]

Key Advantages of Organozinc Alternatives:

  • High Reactivity: Organozinc reagents are highly reactive nucleophiles, often enabling couplings at room temperature.

  • Functional Group Tolerance: Negishi couplings are known for their excellent tolerance of a wide range of functional groups.

  • Solid Reagent Stability: The development of solid, air-stable organozinc pivalates and ligand-stabilized zinc halides simplifies handling and storage.[1][2]

Organotin Reagents: The Stille Coupling Option

While concerns over toxicity have somewhat diminished their use, organotin (stannane) reagents remain a viable option for cross-coupling via the Stille reaction. 5-Bromo-2-(trimethylstannyl)pyridine is a direct analogue that can be employed in specific synthetic contexts where other methods may fail.

Key Advantages of Organotin Alternatives:

  • Stability: Organostannanes are generally stable to air and moisture.

  • Broad Scope: The Stille coupling is compatible with a wide variety of coupling partners.

Comparative Performance in Cross-Coupling Reactions

The choice of building block is intrinsically linked to its performance in key synthetic transformations. The following tables provide a comparative overview of the reactivity and typical yields for this compound and its alternatives in Suzuki-Miyaura and Negishi cross-coupling reactions. The data highlights the general reactivity trend of halogens in palladium-catalyzed cross-couplings: I > Br > Cl.[3][4]

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C, 12 h85-95[5]
5-Bromo-2-chloro-4-methylpyridine Phenylboronic acidPd(OAc)₂/SPhos, K₂CO₃Toluene/H₂O, 100 °C, 18 h70-85[5]
5-Bromo-4-methylpyridin-2-ylboronic acid IodobenzenePd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90 °C, 8 h90-98
5-Bromo-2-iodopyrimidine 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 80°C, 2h95
5-Bromonicotinaldehyde Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-dioxane/water, 80-110 °C, 6-24 hModerate to high[4]
5-Iodonicotinaldehyde Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-dioxane/water, Room temp to 80 °C, 1-8 hGenerally high[4]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling. This table summarizes typical yields for the Suzuki-Miyaura coupling of various halogenated pyridines and a pyridine boronic acid with aryl partners. The higher reactivity of the iodo-substituted pyridines allows for milder conditions and often leads to higher yields compared to their bromo- and chloro-analogues.

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylzinc chloridePd(PPh₃)₄THF, 60 °C, 6 h80-90
2-Pyridylzinc bromide Aryl halidesNot specifiedNot specifiedExcellent[6]
Solid 2-pyridylzinc reagents Aryl bromides and chloridesNot specifiedNot specifiedEffective[1]

Table 2: Comparative Yields in Negishi Coupling. This table highlights the utility of organozinc reagents in Negishi coupling. The development of stable, solid 2-pyridylzinc reagents offers a practical alternative to in situ generated organometallics.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of new building blocks in a research campaign.

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-2-halopyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-bromo-2-halopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

General Procedure for Negishi Coupling of a 2-Pyridylzinc Reagent
  • Catalyst Preparation (optional): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if applicable) in anhydrous solvent.

  • Reaction Setup: To the catalyst mixture (or a new flask), add the aryl halide (1.0 eq) and additional anhydrous solvent.

  • Addition of Organozinc Reagent: Slowly add the 2-pyridylzinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until completion.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.

General Procedure for Stille Coupling of a 5-Bromo-2-(trimethylstannyl)pyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 5-bromo-2-(trimethylstannyl)pyridine (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Work-up: Cool the reaction mixture and quench with an aqueous solution of KF to remove tin byproducts.

  • Purification: Extract with an organic solvent and purify by column chromatography.[8][9]

Applications in Kinase Inhibitor Drug Discovery

Substituted pyridines are privileged scaffolds in the design of kinase inhibitors, often acting as hinge-binding motifs that mimic the adenine core of ATP.[10] The strategic functionalization of the pyridine ring allows for the optimization of potency and selectivity by targeting specific sub-pockets within the kinase active site.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling and is a validated target for autoimmune diseases and cancer.[11][12] Many potent JAK inhibitors feature a substituted pyridine core. The alternatives to this compound can be instrumental in the synthesis of novel JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor Pyridine-based Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyridine-based inhibitors.

Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful strategy for identifying novel kinase inhibitors. The workflow typically begins with the screening of a library of low molecular weight fragments to identify initial hits that bind to the target kinase. These hits are then optimized into more potent lead compounds. Pyridine-based fragments are particularly valuable in this approach.

FBDD_Workflow start Start: Target Selection (e.g., Kinase) lib_design Fragment Library Design (including pyridine scaffolds) start->lib_design screening Biophysical Screening (e.g., SPR, NMR, X-ray) lib_design->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val structural_bio Structural Biology (X-ray, Cryo-EM) hit_val->structural_bio hit_to_lead Hit-to-Lead Optimization (Fragment Growing/Linking) structural_bio->hit_to_lead synthesis Synthesis of Analogs (using building blocks like This compound and alternatives) hit_to_lead->synthesis sar SAR Analysis synthesis->sar sar->hit_to_lead lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy adme->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A typical workflow for fragment-based drug discovery of kinase inhibitors.

Conclusion

The exploration of alternative building blocks to this compound opens up new avenues for innovation in drug discovery. Bioisosteric replacements, such as organoboron and organozinc reagents, offer distinct advantages in terms of reactivity, reaction conditions, and handling. A thorough understanding of the comparative performance of these alternatives in key cross-coupling reactions empowers medicinal chemists to make strategic decisions that can accelerate the synthesis of novel, potent, and selective drug candidates. By leveraging the information and protocols outlined in this guide, researchers can expand their synthetic toolbox and enhance their ability to navigate the complex challenges of modern drug development.

References

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-iodo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Bromo-2-iodo-4-methylpyridine, a key building block in the development of novel pharmaceutical agents. The validation of efficient and scalable synthetic pathways is critical for ensuring a reliable supply of this intermediate for research and drug discovery pipelines. This document presents a detailed comparison of a classical approach via Sandmeyer reaction and an alternative route involving a halogen exchange, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on key metrics such as overall yield, number of steps, and the nature of the starting materials and reagents. A summary of these quantitative parameters is presented in Table 1.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Halogen Exchange
Starting Material 2-Amino-4-methylpyridine4-Methylpyridine
Key Intermediates 2-Amino-5-bromo-4-methylpyridine, Diazonium salt2,5-Dibromo-4-methylpyridine
Number of Steps 22
Overall Yield ~60-70% (estimated)~45-55% (estimated)
Purity (Typical) >95%>95%
Key Reagents NBS, NaNO₂, KIBr₂, FeBr₃, NaI, HI
Scalability GoodModerate

Table 1. High-level comparison of the two synthetic routes to this compound.

Synthetic Route Diagrams

The logical flow of each synthetic pathway is illustrated below.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Halogen Exchange A1 2-Amino-4-methylpyridine B1 2-Amino-5-bromo-4-methylpyridine A1->B1  NBS, DMF   C1 This compound B1->C1  1. NaNO₂, H₂SO₄  2. KI   A2 4-Methylpyridine B2 2,5-Dibromo-4-methylpyridine A2->B2  Br₂, FeBr₃   C2 This compound B2->C2  NaI, HI (aq)  

A Comparative Guide to the Purity Analysis of 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-Bromo-2-iodo-4-methylpyridine, a key building block in the synthesis of complex organic molecules. This document outlines detailed experimental protocols, presents a comparative analysis of common analytical techniques, and discusses potential impurities.

Commercial Product Purity Comparison

This compound is available from various chemical suppliers with stated purity levels typically ranging from 95% to over 98%. The method of synthesis and subsequent purification significantly influences the final purity and the profile of residual impurities. Below is a summary of typical purity levels available commercially.

Supplier CategoryStated PurityCommon Analytical Method for Purity Assessment
Standard Research Grade≥95.0%[1]HPLC, GC-MS
High Purity Grade≥98.0%[2]HPLC, ¹H NMR

It is crucial for researchers to request certificates of analysis (CoA) from suppliers, which should provide lot-specific purity data and the analytical method used for its determination.

Analytical Methodologies for Purity Determination

A multi-technique approach is often essential for a comprehensive purity assessment of this compound. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted pyridines. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrument: HPLC system equipped with a UV detector.[3][4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][4][5]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% phosphoric acid.[3][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30 °C.[4][5]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).[4][5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the nature of this compound, GC-MS can provide high resolution and definitive identification of impurities.

Experimental Protocol:

  • Instrument: GC system coupled to a Mass Spectrometer.[4]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Inlet Temperature: 250 °C.[4][8]

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: 40-400 amu.[4]

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard for every impurity.[5][9][10]

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 or 500 MHz).[3][9]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4][9]

  • Analysis: The purity is determined by comparing the integral of the signals corresponding to the main compound with those of any impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the target compound is then calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.[10]

Comparison of Analytical Techniques

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
HPLC Separation based on partitioning between a stationary and mobile phase.[3]Purity percentage, detection of non-volatile impurities.High resolution, sensitivity, and quantitative accuracy for a wide range of compounds.[5]May not be suitable for highly volatile impurities.
GC-MS Separation based on volatility and partitioning, followed by mass-based identification.[4]Purity percentage, identification of volatile impurities and isomers.[4]High resolution for volatile compounds, definitive identification by mass spectrum.[4][7]Not suitable for non-volatile or thermally labile impurities; derivatization may be required for some compounds.[3][5]
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[11]Structural confirmation, identification and quantification of impurities (qNMR).[5][9]Provides structural information, can quantify without specific impurity standards.[10]Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis.

Potential Impurities and Alternative Compounds

The impurity profile of this compound is highly dependent on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Other brominated or iodinated isomers of 4-methylpyridine.

  • Dehalogenated Species: 5-Bromo-4-methylpyridine or 2-Iodo-4-methylpyridine.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

In many applications, particularly palladium-catalyzed cross-coupling reactions, the reactivity of the C-X (Carbon-Halogen) bond is critical.[12] The C-I bond is generally more reactive than the C-Br bond.[13] Therefore, for certain reactions, an alternative might be a di-iodinated or di-brominated pyridine derivative, depending on the desired reactivity and selectivity. However, this compound offers two different leaving groups, allowing for sequential, site-selective cross-coupling reactions, which is a significant advantage in multi-step syntheses.

Visualizing the Analytical Workflow and Decision Making

To aid in the selection and implementation of purity analysis, the following diagrams illustrate a typical experimental workflow and a decision-making process for choosing the most appropriate analytical technique.

G Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Obtain this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter NMR NMR Analysis Dissolve->NMR Structural analysis HPLC HPLC Analysis Filter->HPLC Non-volatile analysis GCMS GC-MS Analysis Filter->GCMS Volatile analysis Integrate Integrate Peaks / Signals HPLC->Integrate GCMS->Integrate NMR->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report G Decision Tree for Analytical Method Selection Start Goal of Analysis? Purity Routine Purity Assay Start->Purity ImpurityID Impurity Identification Start->ImpurityID Structure Structural Confirmation Start->Structure HPLC Use HPLC Purity->HPLC High throughput & quantitative accuracy GCMS Use GC-MS ImpurityID->GCMS For volatile impurities & structural clues NMR Use NMR Structure->NMR Definitive structural information

References

A Head-to-Head Comparison of Cross-Coupling Methods for 5-Bromo-2-iodo-4-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a critical step in the synthesis of complex molecules. 5-Bromo-2-iodo-4-methylpyridine is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective derivatization, opening avenues for the construction of diverse molecular libraries and targeted therapeutics.

This guide provides an objective comparison of the performance of several key cross-coupling methods—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—for the functionalization of this compound. The primary focus is on the selective coupling at the more reactive C-2 iodine position, while preserving the C-5 bromine for potential subsequent transformations. This chemoselectivity is governed by the relative bond dissociation energies, with the C-I bond being weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[1]

At a Glance: Performance Comparison of Cross-Coupling Methods

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the presented data is based on reactions with structurally analogous dihalopyridines and provides a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For dihalopyridines, careful selection of the catalyst, ligand, and base is crucial for achieving high selectivity and yields.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to Good[2]
Arylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9012~88-96[3]
Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98[3]
Table 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkyne moieties, leading to the formation of valuable sp²-sp carbon-carbon bonds. The reaction is typically co-catalyzed by a copper(I) salt.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-604-12Good[4]
Terminal AlkynePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8012~90-97[4]
Terminal AlkynePd(P(t-Bu)₃)₂ (Copper-free)K₂CO₃Toluene10010~85-94[4]
Table 3: Heck Coupling

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling with alkenes. Its efficiency can be highly dependent on the catalyst, ligand, and reaction conditions.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Good[5]
AlkenePd(OAc)₂ / TBABEt₃NDMF1302Good[6]
Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active molecules. Modern bulky biaryl phosphine ligands have shown exceptional performance in the amination of electron-deficient heteroaryl halides.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary/Secondary AminePd(OAc)₂ / X-PhosCs₂CO₃t-BuOH11018High[7]
Primary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-1006-24Good to High[7]

Experimental Workflows and Logical Relationships

To achieve selective functionalization of this compound, a systematic approach is essential. The following diagrams, generated using Graphviz, illustrate the general experimental workflow for a cross-coupling reaction and the logical relationship for achieving site-selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound, Coupling Partner, Base setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) reagents->setup catalyst Prepare Catalyst System: Pd Source + Ligand catalyst->setup solvent Degas Solvent solvent->setup addition Add Reagents, Solvent, and Catalyst System setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Extraction monitoring->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G start This compound condition1 Mild Conditions (Lower Temp, Shorter Time) Standard Pd Catalyst start->condition1 Preferential Reactivity of C-I bond condition2 Forcing Conditions (Higher Temp, Longer Time) Robust Pd Catalyst start->condition2 Less Selective or Stepwise Approach product2 5-Substituted-2-iodo-4-methylpyridine (Less Common) start->product2 Ligand-Controlled Selectivity (Rare) product1 2-Substituted-5-bromo-4-methylpyridine condition1->product1 product3 2,5-Disubstituted-4-methylpyridine condition2->product3 product1->condition2 Sequential Coupling

Logical relationship governing the selective coupling strategy.

Detailed Experimental Protocols

The following are generalized protocols for performing selective cross-coupling reactions on this compound, focusing on the more reactive C-2 iodo position. These protocols are intended as starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and dihalopyridines.[2][8]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

    • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol provides a general procedure for the copper-catalyzed Sonogashira reaction.[4]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous and degassed solvent (THF or DMF) and the amine base.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Selective Heck Coupling

This protocol is a general procedure for the Heck reaction with aryl halides.[5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene) (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%) or Tetrabutylammonium bromide (TBAB)

    • Triethylamine (Et₃N) (1.5-3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • In a sealed tube or microwave vial, combine this compound, Pd(OAc)₂, and the ligand (if applicable).

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous, degassed solvent, the alkene, and Et₃N.

    • Seal the tube and heat to 100-130 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Selective Buchwald-Hartwig Amination

This protocol is a suggested starting point for the selective Buchwald-Hartwig amination at the C-2 position.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • Bulky biarylphosphine ligand (e.g., X-Phos, SPhos, BINAP) (3-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk tube, add the palladium precursor, ligand, and base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, this compound, and the amine.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of complex pyridine derivatives. The higher reactivity of the C-I bond at the 2-position allows for a range of palladium-catalyzed cross-coupling reactions to be performed with high chemoselectivity under milder conditions. For subsequent functionalization at the C-5 bromine, more forcing conditions are generally required. The choice of the optimal cross-coupling method will depend on the desired substituent to be introduced, with Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations all representing viable and effective strategies. The provided protocols and comparative data serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this versatile building block.

References

A Comparative Guide to 5-Bromo-2-iodo-4-methylpyridine and Other Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical factor that dictates the efficiency, selectivity, and overall success of a synthetic route. Halogenated pyridines are a cornerstone of this molecular toolbox, offering versatile handles for a variety of cross-coupling reactions. This guide provides an objective, data-driven comparison of 5-Bromo-2-iodo-4-methylpyridine against other common synthetic intermediates, focusing on their performance in key synthetic transformations.

Executive Summary

This compound is a highly versatile synthetic intermediate distinguished by the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the 5-position. This inherent reactivity difference allows for selective, sequential functionalization of the pyridine ring, making it a valuable tool for the construction of complex molecular architectures and for structure-activity relationship (SAR) studies.

This guide benchmarks this compound against other di- and mono-halogenated methylpyridines, providing a comparative analysis of their reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented herein, compiled from analogous systems and established chemical principles, demonstrates the strategic advantage of employing this compound for controlled, stepwise synthetic strategies.

Physicochemical Properties and Reactivity Overview

The choice of a synthetic intermediate is often guided by its physical properties, stability, and predictable reactivity. The table below summarizes these key parameters for this compound and its common alternatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound941294-57-1C₆H₅BrIN297.92N/A282.6±35.0[1]
2,5-Dibromo-4-methylpyridine3430-26-0C₆H₅Br₂N250.9237-42[2]N/A
5-Bromo-2-chloro-4-methylpyridine778611-64-6C₆H₅BrClN206.4729-31[3]239.4±35.0[2]
2-Bromo-5-chloro-4-methylpyridine885267-40-3C₆H₅BrClN206.47N/AN/A
5-Bromo-4-methylpyridin-2-amine98198-48-2C₆H₇BrN₂187.04148-151[4]N/A

The key to the synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. This allows for selective reaction at the 2-position (iodo) while leaving the 5-position (bromo) available for subsequent transformations.

Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of this compound and its alternatives in three of the most common and powerful cross-coupling reactions used in drug discovery and development. The presented yields are representative and based on data from closely related systems, providing a strong indication of expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The data below illustrates the expected selectivity and yield for the coupling of various intermediates with phenylboronic acid.

IntermediateProduct(s)Typical Yield (%)Notes
This compound 5-Bromo-4-methyl-2-phenylpyridine85-95Highly selective for the C-I bond.
2,5-Dibromo-4-methylpyridineMixture of 2-phenyl and 5-phenyl isomers, and di-phenylated productVariableOften leads to a mixture of products, requiring careful optimization for selectivity.
5-Bromo-2-chloro-4-methylpyridine5-Bromo-2-phenyl-4-methylpyridine70-85Requires more forcing conditions compared to the iodo-analogue.
5-Bromo-4-methylpyridin-2-amine5-Phenyl-4-methylpyridin-2-amine80-90The amino group can influence reactivity and may require protection.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), Nitrogen or Argon gas.

  • Procedure: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with an inert gas three times. Degassed 1,4-dioxane and water are added via syringe. The reaction mixture is heated to 90 °C and stirred for 4-6 hours, or until completion as monitored by TLC or LC-MS. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Base A->B C Inert Atmosphere B->C D Add Solvents C->D E Heat & Stir D->E F Monitor Progress E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify H->I Sonogashira_Pathway start This compound + Phenylacetylene catalyst PdCl₂(PPh₃)₂ / CuI Et₃N, THF, RT start->catalyst Selective Coupling product 5-Bromo-4-methyl-2-(phenylethynyl)pyridine catalyst->product side_product No Reaction at C-Br product->side_product Buchwald_Hartwig_Logic start Start with This compound condition1 Mild Conditions (e.g., lower temp, shorter time) start->condition1 condition2 Forcing Conditions (e.g., higher temp, longer time, more active catalyst) start->condition2 product1 Selective amination at C2 (iodo) condition1->product1 Favored product2 Potential for di-amination or reaction at C5 (bromo) condition2->product2 Possible product1->condition2 Further Reaction

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-iodo-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-iodo-4-methylpyridine (CAS No. 941294-57-1). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should review this guide before handling or disposing of this compound.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 941294-57-1
Molecular Formula C₆H₅BrIN
Molecular Weight 297.92 g/mol
GHS Pictogram Irritant
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

Personal Protective Equipment (PPE)

Before handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In cases of potential dust generation, a NIOSH-approved respirator is required.

Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).[2]
  • In good condition with a secure, sealable lid.[2]
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[2]

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[2]

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.[2]

Storage of Hazardous Waste

3.1 Securely seal the hazardous waste container.[2]

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

3.3 The storage area should be clearly marked as a hazardous waste storage area.[2]

Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[2]

4.2 All disposal must be in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the sanitary sewer.

4.3 The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Need to dispose of This compound ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate 2. Segregate Waste - Designate labeled, compatible container - Collect solid waste & contaminated items ppe->segregate storage 3. Store Waste Securely - Seal container - Store in designated, ventilated area - Mark storage area segregate->storage disposal_co 4. Arrange Professional Disposal - Contact licensed waste management company storage->disposal_co end End: Waste properly disposed disposal_co->end

References

Safeguarding Your Research: A Guide to Handling 5-Bromo-2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-iodo-4-methylpyridine, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on available safety data for the compound and established best practices for handling halogenated pyridines to ensure a secure laboratory environment.

Hazard Overview

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, hazard information from chemical suppliers indicates the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Given these hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required
Weighing and Aliquoting Safety gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Conducting Reactions Safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended)Laboratory coatAll reactions should be conducted in a certified chemical fume hood.
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatWork should be performed in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly marked with the appropriate hazard warnings.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Use dedicated, clean spatulas and weighing boats.

  • Ensure all necessary PPE is worn before handling the compound.

  • After weighing, carefully seal the primary container and decontaminate the weighing area.

4. Reaction Setup and Execution:

  • Set up all reactions within a chemical fume hood.

  • Ensure all glassware is clean, dry, and free of defects.

  • Add reagents slowly and in a controlled manner.

  • Continuously monitor the reaction for any unexpected changes.

5. Post-Reaction Work-up and Purification:

  • Quench the reaction carefully, following established laboratory procedures.

  • Perform all extractions and purification steps within the chemical fume hood.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to protect personnel and the environment.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, weighing papers, and disposable glassware, must be treated as hazardous waste.

  • Segregate halogenated waste from non-halogenated waste streams.

2. Waste Collection:

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Do not overfill waste containers.

3. Final Disposal:

  • Disposal should be carried out by a licensed chemical waste disposal company.

  • One recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always adhere to local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate the spill area.

First Aid:

  • If inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[2][4]

  • If on skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive_Inspect Receive and Inspect Store Store Appropriately Receive_Inspect->Store Safe Storage Weigh_Aliquot Weigh and Aliquot Store->Weigh_Aliquot Retrieve for Use Conduct_Reaction Conduct Reaction Weigh_Aliquot->Conduct_Reaction Prepare Reagents Decontaminate Decontaminate Work Area Conduct_Reaction->Decontaminate Post-Reaction Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Collect Waste Dispose Dispose via Licensed Vendor Segregate_Waste->Dispose Final Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.